4-Amino-N-(2,3-dichlorophenyl)benzamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(2,3-dichlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-2-1-3-11(12(10)15)17-13(18)8-4-6-9(16)7-5-8/h1-7H,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZOHBNMUNXNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 4-Amino-N-(2,3-dichlorophenyl)benzamide: Structure, Predicted Properties, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name and Chemical Structure
The nomenclature and structural representation of the molecule are fundamental to its identity in chemical research.
-
IUPAC Name: 4-amino-N-(2,3-dichlorophenyl)benzamide
-
Chemical Structure:

(A 2D chemical structure image of this compound should be displayed here. As I cannot generate images, a placeholder is used.)
Predicted Physicochemical Data
In the absence of experimentally determined data, computational predictions provide valuable insights into the potential physicochemical properties of a compound. The following table summarizes key predicted properties for this compound.
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₃H₁₀Cl₂N₂O | |
| Molecular Weight | 281.14 | g/mol |
| XLogP3 | 3.8 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 280.0221 | Da |
| Monoisotopic Mass | 280.0221 | Da |
| Topological Polar Surface Area | 69.1 Ų | |
| Heavy Atom Count | 18 | |
| Complexity | 299 |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Proposed Experimental Synthesis Protocol
The synthesis of this compound can be approached through a two-step process involving the formation of an amide bond followed by the reduction of a nitro group. This general method is widely applicable for the synthesis of related aminobenzanilides.
Step 1: Synthesis of N-(2,3-dichlorophenyl)-4-nitrobenzamide
This step involves the acylation of 2,3-dichloroaniline with 4-nitrobenzoyl chloride.
-
Materials:
-
2,3-dichloroaniline
-
4-nitrobenzoyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2,3-dichloroaniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the cooled aniline solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude N-(2,3-dichlorophenyl)-4-nitrobenzamide by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography on silica gel.
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Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of the intermediate to an amine.
-
Materials:
-
N-(2,3-dichlorophenyl)-4-nitrobenzamide
-
Ethanol (EtOH) or methanol (MeOH)
-
Palladium on carbon (10% Pd/C) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Hydrogen gas (H₂) source (if using Pd/C)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure (Catalytic Hydrogenation):
-
Dissolve N-(2,3-dichlorophenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the nitro compound).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
-
Alternative Procedure (Tin(II) Chloride Reduction):
-
Suspend N-(2,3-dichlorophenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol.
-
Add an excess of Tin(II) chloride dihydrate (e.g., 3-5 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the solution is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described above.
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Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound, which is a standard procedure in medicinal chemistry and drug discovery.
Caption: A workflow diagram illustrating the proposed synthesis, purification, and characterization of this compound.
An In-depth Technical Guide to 4-Amino-N-(2,3-dichlorophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-N-(2,3-dichlorophenyl)benzamide, a chemical compound of interest in various research and development sectors. This document details its fundamental molecular characteristics, a representative synthesis protocol, and a logical workflow for its preparation.
Core Molecular Data
The fundamental quantitative data for this compound are summarized in the table below. These values have been calculated based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₃H₁₀Cl₂N₂O |
| Molecular Weight | 281.14 g/mol |
| Chemical Structure | (See Figure 1 below) |
Figure 1: Chemical Structure of this compound.
Synthetic Pathway
The synthesis of this compound can be logically approached through a two-step process. This involves an initial acylation reaction to form the amide bond, followed by a reduction of a nitro group to the desired amine. This common method for synthesizing N-arylbenzamides is reliable and adaptable.
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established methods for analogous compounds.
Step 1: Synthesis of 4-Nitro-N-(2,3-dichlorophenyl)benzamide
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In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloroaniline (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
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To this solution, add a base, for example, triethylamine (TEA) or pyridine (1.1 equivalents), and stir the mixture at room temperature.
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Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in the same anhydrous solvent to the reaction mixture.
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Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is typically washed with water, a dilute acid solution (e.g., 1M HCl) to remove excess base, and then with a saturated sodium bicarbonate solution.
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The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-Nitro-N-(2,3-dichlorophenyl)benzamide.
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The crude product may be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Step 2: Synthesis of this compound
-
Dissolve the purified 4-Nitro-N-(2,3-dichlorophenyl)benzamide (1 equivalent) from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.
-
For reduction, a common method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere can be employed.
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For SnCl₂/HCl reduction: Add an excess of SnCl₂ dihydrate (e.g., 3-5 equivalents) to the solution of the nitro compound. Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
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For catalytic hydrogenation: Place the solution of the nitro compound in a hydrogenation vessel with a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (as indicated by TLC or the cessation of hydrogen uptake).
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After the reduction is complete, the reaction mixture is worked up accordingly. For the SnCl₂ method, the mixture is typically cooled, made basic with a sodium hydroxide solution, and extracted with an organic solvent. For the catalytic hydrogenation, the catalyst is removed by filtration through celite, and the solvent is evaporated.
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The resulting crude this compound is then purified, typically by recrystallization or column chromatography, to yield the final product.
The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
An In-depth Technical Guide on the Potential Mechanisms of Action of 4-Amino-N-(2,3-dichlorophenyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-N-(2,3-dichlorophenyl)benzamide is a small molecule belonging to the benzamide class of compounds. Its structure combines a 4-aminobenzoyl group with a 2,3-dichloroaniline moiety. While the specific biological activities of this exact compound are not extensively documented, its structural components are present in various biologically active molecules. This guide will delve into the potential mechanisms of action of this compound by analyzing the established activities of its structural analogues. The primary hypothesized mechanisms include inhibition of DNA methyltransferases (DNMTs), dipeptidyl peptidase-IV (DPP-IV), and poly(ADP-ribose) polymerase (PARP), as well as potential antimicrobial activities and effects on neuronal channels.
Potential Mechanisms of Action Based on Structural Analogues
DNA Methyltransferase (DNMT) Inhibition
The 4-amino-N-phenylbenzamide scaffold is a key feature of SGI-1027, a known inhibitor of DNA methyltransferases (DNMTs).[1] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a process crucial for epigenetic gene regulation. Aberrant DNA methylation is a hallmark of many cancers, making DNMTs an attractive therapeutic target.
Signaling Pathway:
Caption: Potential DNMT inhibition pathway by this compound.
Experimental Protocols:
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In Vitro DNMT Inhibition Assay: The inhibitory activity of a compound against DNMTs can be assessed using a variety of commercially available kits. A typical assay involves the incubation of the recombinant human DNMT enzyme (e.g., DNMT1, DNMT3A) with a DNA substrate and the methyl donor S-adenosylmethionine (SAM). The inhibitory effect of the test compound is determined by measuring the incorporation of the methyl group into the DNA, often through an ELISA-based method.
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Gene Reactivation Assay: The ability of a compound to reactivate gene expression silenced by DNA methylation can be evaluated using a reporter system. For example, leukemia KG-1 cells with a methylated and silenced cytomegalovirus (CMV) promoter-driven luciferase reporter gene can be treated with the test compound. Reactivation of the reporter gene is quantified by measuring luciferase activity.[1]
Quantitative Data for SGI-1027 Analogues:
| Compound | Target | EC50 (µM) | Cytotoxicity (KG-1 cells, µM) |
| SGI-1027 | DNMT3A | ~1.5 | ~5 |
| Analogue 12 | DNMT3A | ~2.5 | ~7 |
| Analogue 16 | DNMT3A | ~3.0 | ~10 |
| Analogue 31 | DNMT3A | 0.9 | ~4 |
Data extracted from studies on SGI-1027 and its analogues.[1]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
N-substituted aminobenzamide derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[2] DPP-IV inactivates incretins, which are hormones that stimulate insulin secretion. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in type 2 diabetes.
Signaling Pathway:
Caption: Potential DPP-IV inhibition pathway.
Experimental Protocols:
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In Vitro DPP-IV Inhibition Assay: The inhibitory activity against DPP-IV can be determined using a fluorometric assay. The enzyme is incubated with the test compound and a substrate such as Gly-Pro-7-amino-4-methylcoumarin. The cleavage of the substrate by DPP-IV releases a fluorescent product, and the inhibition is quantified by measuring the reduction in fluorescence.
Quantitative Data for N-Aminobenzamide Scaffold Derivatives:
| Compound | DPP-IV Inhibition (%) at 100 µM |
| Analogue A | 38 |
| Analogue B | 35 |
| Analogue C | 32 |
Data represents the most active compounds from a study on N-aminobenzamide derivatives.[2]
Poly(ADP-ribose) Polymerase (PARP) Inhibition
4-Aminobenzamide itself is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors have been successfully developed as anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
Signaling Pathway:
Caption: Potential PARP inhibition pathway.
Experimental Protocols:
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PARP Activity Assay: The inhibitory effect on PARP can be measured using cell-free assays that quantify the synthesis of poly(ADP-ribose) (PAR) chains. These assays often employ biotinylated NAD+ as a substrate and detect the incorporation of biotin into PAR chains using an ELISA-based method.
Antimicrobial Activity
Various benzamide and N-arylamide derivatives have demonstrated antimicrobial properties.[3][4] The presence of chlorine atoms on the phenyl ring can enhance this activity.[5] The mechanism of antimicrobial action for this class of compounds is not always well-defined but can involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with metabolic pathways.
Experimental Protocols:
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Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity can be quantified by determining the MIC using the broth microdilution method. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after a defined incubation period.[3]
Quantitative Data for Related Antimicrobial Compounds:
| Compound Type | Target Organism | MIC (µg/mL) |
| 4-Aminobenzamide derivative | E. coli | 3.12 - 6.25 |
| 4-Aminobenzamide derivative | B. subtilis | 6.25 |
| Dichlorocinnamanilide | S. aureus | < 1 |
| Dichlorocinnamanilide | MRSA | < 1 |
Data compiled from studies on various aminobenzamide and dichlorinated anilide derivatives.[4][5]
Synthesis of 4-Amino-N-substituted Benzamides
A general synthetic route to 4-amino-N-substituted benzamides involves the acylation of a substituted aniline with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.[6]
Experimental Workflow:
Caption: General synthesis of 4-Amino-N-substituted benzamides.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, its structural features suggest several plausible biological activities. Based on the analysis of its analogues, this compound could potentially function as an inhibitor of DNMTs, DPP-IV, or PARP. Furthermore, its dichlorophenyl moiety suggests possible antimicrobial properties. The information and experimental protocols provided in this guide offer a foundational framework for initiating research into the pharmacological profile of this compound and for the rational design of future studies. Empirical validation of these hypothesized mechanisms is a critical next step in understanding the therapeutic potential of this compound.
References
- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential Biological Targets of 4-Amino-N-(2,3-dichlorophenyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-N-(2,3-dichlorophenyl)benzamide is a small molecule with potential for biological activity, although direct studies on this specific compound are not extensively documented in publicly available literature. However, by examining structurally related benzamide derivatives, we can infer a range of potential biological targets and therapeutic applications. This technical guide consolidates information on the biological activities of analogous compounds, presenting potential targets, relevant quantitative data, experimental protocols for target validation, and visual representations of associated signaling pathways and experimental workflows. The primary aim is to provide a foundational resource for researchers initiating studies on this compound, suggesting plausible avenues for investigation.
Potential Biological Targets
Based on the activities of structurally similar benzamides, this compound may interact with a variety of biological targets. The presence of the 4-amino-benzamide core and the dichlorophenyl moiety suggests potential for activity in the following areas:
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Oncology:
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Histone Deacetylase (HDAC) Inhibition: Certain 4-amino-benzamide derivatives have demonstrated potent inhibitory activity against HDACs, particularly HDAC3, leading to antitumor effects.[1][2]
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Kinase Inhibition: The benzamide scaffold is present in inhibitors of various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Met kinase superfamily.[3][4]
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DNA-DNA Crosslinking: A related compound, 4-amino-N-(2'-aminophenyl)benzamide, has been shown to induce DNA-DNA crosslinks, an activity associated with cytotoxic effects in cancer cells.[5]
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-
Infectious Diseases:
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Antitrypanosomal Agents: Derivatives of 4-amino-N-phenylbenzamide have shown activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[6]
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Antiviral Deubiquitinase (DUB) Inhibition: Benzamide derivatives have been designed as inhibitors of viral deubiquitinases, which are crucial for the replication of several viruses.[7]
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Antibacterial and Antifungal Activity: Various substituted benzamides have exhibited antibacterial and antifungal properties.[8][9]
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-
Neurological Disorders:
Quantitative Data for Structurally Related Compounds
To provide a preliminary indication of potential efficacy, the following tables summarize quantitative data for analogous benzamide compounds from the literature.
Table 1: Anticancer Activity of Related Benzamides
| Compound Name | Target | Assay | IC50 / Activity | Reference |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | HDAC3 | Enzymatic Assay | 95.48 nM | [1][2] |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Antitumor | In vivo (Rat Tumors) | Effective in slowly growing tumors | [5] |
| N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) | Met Kinase | Enzymatic Assay | Potent Inhibition | [4] |
Table 2: Anti-Infective Activity of Related Benzamides
| Compound Class | Organism/Target | Assay | Activity | Reference |
| 4-amino-N-phenylbenzamide derivatives | Trypanosoma brucei | In vitro | Antitrypanosomal activity | [6] |
| 4-(2-nitrophenoxy)benzamide derivatives | Adenovirus, HSV-1, Coxsackievirus | In vitro Antiviral Screening | IC50 values from 10.22 to 44.68 µM | [7] |
| 4-amino-N-[2-(diethylamino)ethyl]benzamide complex | S. aureus, B. subtilis, C. albicans | Antibacterial Assay | Good activity | [8] |
Table 3: Neurological Activity of Related Benzamides
| Compound Name | Target/Model | Assay | ED50 / Effect | Reference |
| 4-amino-N-(2,6-dimethylphenyl)benzamide | Maximal Electroshock (MES) induced seizures (mice) | In vivo | 1.7 mg/kg (oral) | [11] |
| 4-Chlor-N-(6-chlor-pyridin-3-yl)-benzamid | KCNQ2 Potassium Channel | Electrophysiology | Potent activator | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature that can be adapted to investigate the potential biological targets of this compound.
HDAC Inhibition Assay (Enzymatic)
This protocol is based on methodologies used for identifying HDAC inhibitors.[1][2]
-
Reagents and Materials:
-
Recombinant human HDAC isozymes (e.g., HDAC1, 2, 3, 6).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Trichostatin A (TSA) or SAHA (as a positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., containing trypsin and TSA).
-
Test compound (this compound) dissolved in DMSO.
-
384-well black microplates.
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Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in assay buffer.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 5 µL of the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
Kinase Inhibition Assay (Generic)
This protocol provides a general framework for screening against a panel of kinases, which can be adapted from methodologies for VEGFR-2 or Met kinase inhibitors.[3][4]
-
Reagents and Materials:
-
Panel of purified recombinant kinases.
-
Specific peptide substrates for each kinase.
-
ATP.
-
Staurosporine (as a general kinase inhibitor control).
-
Kinase assay buffer (will vary depending on the kinase).
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
Test compound dissolved in DMSO.
-
White, opaque microplates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the test compound, kinase, and peptide substrate to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced or remaining ATP.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine IC50 values.
-
In Vitro Antiviral Assay
This protocol is a general method for assessing antiviral activity, based on procedures for screening against various viruses.[7]
-
Reagents and Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero cells for HSV-1).
-
Virus stock with a known titer.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Test compound dissolved in DMSO.
-
Positive control antiviral drug.
-
MTT or similar reagent for assessing cell viability.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and infect them with the virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.
-
Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated control wells (typically 2-3 days).
-
Assess cell viability using the MTT assay.
-
Calculate the concentration of the compound that inhibits the viral CPE by 50% (IC50).
-
In parallel, determine the cytotoxicity of the compound on uninfected cells (CC50) to calculate the selectivity index (SI = CC50/IC50).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be modulated by a benzamide derivative and a general workflow for target identification.
Caption: Potential mechanism of action via HDAC3 inhibition.
References
- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The new KCNQ2 activator 4-Chlor-N-(6-chlor-pyridin-3-yl)-benzamid displays anticonvulsant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-N-(2,3-dichlorophenyl)benzamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 4-Amino-N-(2,3-dichlorophenyl)benzamide derivatives and related analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Core Synthesis Strategies
The synthesis of 4-Amino-N-(aryl)benzamide derivatives typically involves the amidation of a substituted benzoic acid with a corresponding aniline. A common synthetic route commences with the nitration of a benzoic acid precursor, followed by activation of the carboxylic acid, coupling with the desired aniline, and subsequent reduction of the nitro group to the primary amine.
One well-established method involves the activation of p-nitrobenzoic acid using thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with various aniline derivatives to produce the corresponding N-substituted-4-nitrobenzamides. The final step is the reduction of the nitro group to an amino group, often achieved through catalytic hydrogenation using palladium on carbon (Pd/C) in an ethanol solvent.[1]
An alternative approach involves the use of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) to facilitate the condensation of the benzoic acid and aniline moieties.[1]
Biological Activities and Therapeutic Potential
Derivatives of 4-aminobenzamide have demonstrated a wide spectrum of biological activities, highlighting their potential as scaffolds for the development of new drugs targeting various diseases.
Anticancer Activity
Certain N-phenylbenzamide derivatives have shown promising anticancer properties. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has been identified as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3, with IC50 values in the nanomolar range.[2] This compound induced G2/M phase arrest and apoptosis in HepG2 cells, demonstrating greater potency than the established HDAC inhibitor SAHA in inhibiting the growth of A2780 and HepG2 cancer cell lines.[2] Another study reported that imidazole-based N-phenylbenzamide derivatives exhibited cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some derivatives showing IC50 values in the single-digit micromolar range.
Furthermore, some 4-amino-N-aryl-benzamides have been found to be preferentially active against slowly growing tumors. For example, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) has shown significant growth-inhibiting efficacy in osteosarcoma, methylnitrosourea-induced mammary carcinoma, and acetoxymethyl-methylnitrosourea-induced colorectal adenocarcinoma, all of which are characterized by longer tumor volume doubling times.[3] The mechanism of action for this compound is suggested to involve DNA-DNA crosslinking.[3]
Antimicrobial and Antiparasitic Activity
The 4-aminobenzamide scaffold has also been explored for its antimicrobial and antiparasitic properties. Analogs have shown inhibitory activity against various bacterial and fungal strains. For example, 4-amino benzamide derived 1,2,3-triazole linked chalcones and their pyrazoline derivatives have demonstrated moderate to good anti-bacterial and anti-fungal activities.[4]
In the realm of antiparasitic agents, N-phenylbenzamide derivatives have been investigated as DNA minor groove binders targeting the kinetoplast DNA (kDNA) of trypanosomatid parasites.[5] This interaction disrupts the parasite's genetic material, leading to cell death.[5]
Enzyme Inhibition
Beyond HDACs, other enzymatic targets for 4-aminobenzamide derivatives have been identified. A series of alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides were developed as inhibitors of Wip1 phosphatase.[6] Wip1 is a key negative regulator of the DNA damage response pathway, and its inhibition can enhance the activity of tumor suppressor proteins like p53.[6]
Quantitative Biological Data
The following tables summarize the quantitative biological data for various 4-Amino-N-(aryl)benzamide derivatives and analogs.
Table 1: Anticancer and Enzyme Inhibitory Activity
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | Enzyme Inhibition | 95.2 nM | - | [2] |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC2 | Enzyme Inhibition | 260.7 nM | - | [2] |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC3 | Enzyme Inhibition | 255.7 nM | - | [2] |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | - | Antiproliferative | 2.66 µM | A2780 | [2] |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | - | Antiproliferative | 1.73 µM | HepG2 | [2] |
Table 2: Antimicrobial and Antioxidant Activity
| Compound Class | Organism/Assay | Activity | MIC/IC50 | Reference |
| 4-amino benzamide derived pyrazolines | Enterococcus faecalis | Antibacterial | - | [4] |
| 4-amino benzamide derived pyrazolines | Staphylococcus aureus | Antibacterial | - | [4] |
| 4-amino benzamide derived pyrazolines | Klebsiella pneumoniae | Antibacterial | - | [4] |
| 4-amino benzamide derived pyrazolines | Pseudomonas fluorescence | Antibacterial | - | [4] |
| 4-amino benzamide derived pyrazolines | Aspergillus niger | Antifungal | - | [4] |
| 4-amino benzamide derived pyrazolines | Aspergillus terreus | Antifungal | - | [4] |
| 4-amino benzamide derived pyrazolines | Trichoderma harzanium | Antifungal | - | [4] |
| 4-amino benzamide derived chalcone and pyrazolines | DPPH Scavenging | Antioxidant | IC50: 20.54±20.91 µM | [4] |
| 4-amino benzamide derived chalcone and pyrazolines | Nitric Oxide Scavenging | Antioxidant | IC50: 1.88±2.13 µM, 2.00±2.32 µM | [4] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 4-Amino-N-(aryl)benzamide derivatives stem from their interaction with various cellular targets and signaling pathways.
Inhibition of the Wip1-p53 Signaling Pathway
Certain N-methylaryl-N'-aryl-4-aminobenzamides function as inhibitors of Wip1 phosphatase.[6] Wip1 is a negative regulator of the DNA damage response pathway. By dephosphorylating key proteins such as p53, ATM, Chk1, and Chk2, Wip1 helps to terminate the DNA damage response and promote cell survival.[6] Inhibition of Wip1 by these benzamide derivatives would lead to the sustained phosphorylation and activation of these tumor-suppressing proteins, ultimately promoting cell cycle arrest and apoptosis in cancer cells.
Inhibition of the Hedgehog Signaling Pathway
Some benzamide derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway.[4] This pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers.[4] The pathway is initiated by the binding of the Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a signaling cascade that leads to the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. The benzamide derivatives likely act by inhibiting SMO or other downstream components of this pathway.
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 4-Amino-N-(2,3-dichlorophenyl)benzamide: A Technical Guide
Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental or in silico modeling data for the compound 4-Amino-N-(2,3-dichlorophenyl)benzamide. This guide, therefore, presents a generalized framework for the in silico analysis of novel benzamide derivatives, drawing parallels from research on structurally related compounds. The methodologies and workflows described herein are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals initiating computational studies on this or similar molecules.
Introduction to In Silico Modeling in Drug Discovery
In the contemporary drug discovery and development pipeline, in silico modeling has emerged as an indispensable tool. By leveraging computational methods, researchers can predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and biological activities of novel chemical entities before their synthesis and experimental validation. This predictive power significantly reduces the time and cost associated with bringing a new therapeutic agent to market. For a novel compound like this compound, a systematic in silico evaluation would be the critical first step in assessing its drug-like potential.
Characterization and Properties of Benzamide Derivatives
Benzamides are a versatile class of compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and antitumor effects. The specific biological activity is largely dictated by the nature and position of substituents on the benzamide scaffold. For instance, studies on various N-substituted benzamides have demonstrated their potential as therapeutic agents.
While specific data for this compound is unavailable, we can infer some of its expected properties based on its structural motifs. The dichlorophenyl group suggests potential interactions with hydrophobic pockets in target proteins, while the amino group can act as a hydrogen bond donor.
Table 1: Physicochemical Properties of Representative Benzamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 4-Amino-N-[2-(diethylamino)ethyl]benzamide | C13H21N3O | 235.33 | 1.7 | 2 | 3 |
| 4-Amino-N-(4-nitrophenyl)benzamide | C13H11N3O3 | 257.25 | 2.1 | 2 | 4 |
| 4-Amino-N-(2'-aminophenyl)benzamide | C13H13N3O | 227.26 | 1.8 | 3 | 2 |
Note: The data presented in this table is for illustrative purposes and is derived from studies on related benzamide compounds.
In Silico Modeling Workflow
A typical in silico modeling workflow for a novel compound like this compound would involve several key stages, from initial structure preparation to the prediction of biological activity and toxicity.
Caption: A generalized workflow for the in silico evaluation of a novel chemical entity.
Molecular Descriptors and Physicochemical Properties
The first step in the in silico analysis is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and are used to predict its physicochemical properties.
Experimental Protocol: Calculation of Molecular Descriptors
-
Input: Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).
-
Software: Utilize computational chemistry software such as RDKit, PaDEL-Descriptor, or commercial packages like Schrödinger's QikProp.
-
Descriptor Calculation: Calculate a range of 1D, 2D, and 3D descriptors, including molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds.
-
Analysis: Analyze the calculated descriptors to assess the compound's compliance with drug-likeness rules, such as Lipinski's Rule of Five.
ADMET Prediction
Predicting the ADMET properties of a compound early in the discovery process is crucial to avoid costly late-stage failures. Various computational models can be used to predict properties like aqueous solubility, intestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential toxicity.
Table 2: Predicted ADMET Properties for a Hypothetical Benzamide Derivative
| Property | Predicted Value | Interpretation |
| Aqueous Solubility (logS) | -3.5 | Moderately soluble |
| Caco-2 Permeability (nm/s) | >50 | High intestinal absorption |
| BBB Permeability (logBB) | -0.8 | Low CNS penetration |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
Note: This table represents hypothetical data for illustrative purposes.
Target Identification and Molecular Docking
Identifying the biological target of a novel compound is a key objective. If a putative target is known or hypothesized, molecular docking can be employed to predict the binding mode and affinity of the compound to the target protein.
Experimental Protocol: Molecular Docking
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Ligand Preparation: Generate a low-energy 3D conformation of this compound. Assign partial charges and define rotatable bonds.
-
Binding Site Definition: Identify the binding site on the target protein, either from experimental data or using pocket detection algorithms.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: Score the generated poses using a scoring function to estimate the binding affinity. Analyze the top-ranked poses to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Caption: A simplified workflow for a molecular docking experiment.
Signaling Pathway Analysis
Once a biological target is identified, it is essential to understand its role in cellular signaling pathways. This knowledge can provide insights into the potential mechanism of action of the compound and its downstream effects.
For example, if this compound were found to inhibit a specific kinase, pathway analysis would help to elucidate the consequences of this inhibition on cell growth, proliferation, or apoptosis.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a compound.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico modeling strategy for the evaluation of this compound. While specific data for this compound is currently lacking, the described workflows and methodologies provide a robust framework for its computational assessment. Future work should focus on the chemical synthesis and experimental validation of the predictions made through these in silico models. The integration of computational and experimental approaches will be paramount in elucidating the therapeutic potential of this and other novel benzamide derivatives.
An In-Depth Technical Guide to the Predicted ADME Properties of 4-Amino-N-(2,3-dichlorophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to its success. These parameters collectively determine the pharmacokinetic profile of a drug candidate, influencing its efficacy, safety, and overall viability. This technical guide provides a comprehensive overview of the predicted ADME properties of 4-Amino-N-(2,3-dichlorophenyl)benzamide, a novel small molecule with therapeutic potential.
Utilizing established in silico predictive models, this document summarizes key physicochemical characteristics, pharmacokinetic behaviors, and potential toxicological liabilities. Furthermore, it outlines the detailed experimental protocols for the in vitro assays that are essential for validating these computational predictions. This guide is intended to serve as a critical resource for researchers and drug development professionals, facilitating informed decision-making and guiding further preclinical evaluation of this compound.
Predicted Physicochemical and ADME Properties
The ADME profile of this compound was predicted using a combination of well-regarded, freely accessible online platforms, including SwissADME and pkCSM. These tools employ sophisticated algorithms and machine learning models trained on large datasets of known compounds to estimate a molecule's behavior in a biological system.[1][2] The SMILES (Simplified Molecular Input Line Entry System) string used for these predictions is Nc1ccc(cc1)C(=O)Nc2cccc(c2Cl)Cl .
Physicochemical Properties
The physicochemical characteristics of a compound are foundational to its ADME profile, influencing its solubility, permeability, and interactions with biological membranes.
| Property | Predicted Value | Unit |
| Molecular Weight | 281.13 | g/mol |
| LogP (Octanol/Water Partition Coefficient) | 3.45 | |
| Water Solubility (LogS) | -3.81 | mol/L |
| Topological Polar Surface Area (TPSA) | 69.11 | Ų |
| Number of Hydrogen Bond Acceptors | 3 | |
| Number of Hydrogen Bond Donors | 2 | |
| Number of Rotatable Bonds | 2 | |
| pKa (most acidic) | 12.83 | |
| pKa (most basic) | 2.54 |
Pharmacokinetic (ADME) Properties
These predictions provide insight into how the compound is likely to be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.
| Parameter | Predicted Value/Classification | Description |
| Absorption | ||
| Human Intestinal Absorption | High | High probability of being well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Indicates high potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be a substrate for the P-gp efflux pump. |
| Distribution | ||
| Volume of Distribution (VDss) | 0.55 | L/kg |
| Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to be able to cross the blood-brain barrier. |
| Plasma Protein Binding | ~95 | % |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |
| CYP2C19 Inhibitor | Yes | Predicted to be an inhibitor of the CYP2C19 enzyme. |
| CYP2C9 Inhibitor | No | Unlikely to inhibit the CYP2C9 enzyme. |
| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | Yes | Predicted to be an inhibitor of the CYP3A4 enzyme. |
| Excretion | ||
| Total Clearance | 0.41 | L/h/kg |
| Renal OCT2 Substrate | No | Unlikely to be a substrate for the Organic Cation Transporter 2. |
Drug-Likeness and Medicinal Chemistry
These qualitative assessments evaluate the compound's suitability as a potential drug candidate based on established empirical rules and structural alerts.
| Parameter | Prediction | Description |
| Drug-Likeness Rules | ||
| Lipinski's Rule of Five | Yes (0 violations) | Adheres to the guidelines for good oral bioavailability. |
| Ghose Filter | Yes (0 violations) | Meets criteria related to molecular weight, molar refractivity, and atom counts. |
| Veber Filter | Yes (0 violations) | Satisfies rules regarding rotatable bonds and TPSA for good oral bioavailability. |
| Egan Filter | Yes | Falls within the acceptable physicochemical space for good oral absorption. |
| Medicinal Chemistry | ||
| PAINS (Pan Assay Interference Compounds) | 0 alerts | Contains no substructures known to cause false positives in high-throughput screening. |
| Brenk Structural Alerts | 1 alert (aniline) | Contains an aniline substructure, which can sometimes be associated with toxicity. |
| Lead-Likeness | No (1 violation) | Does not meet the stricter criteria for a lead compound (violates LogP > 3.5). |
| Synthetic Accessibility Score | 2.51 | Indicates that the molecule is relatively easy to synthesize. |
Predicted Toxicity
Early assessment of potential toxicity is crucial for de-risking a drug development program.
| Endpoint | Predicted Result | Confidence Score |
| AMES Toxicity | Non-toxic | 0.85 |
| hERG I Inhibition | Inhibitor | 0.72 |
| hERG II Inhibition | Non-inhibitor | 0.65 |
| Hepatotoxicity | Non-toxic | 0.91 |
| Skin Sensitization | Non-sensitizer | 0.88 |
Experimental Protocols
To validate the in silico predictions, a series of in vitro ADME assays are required. The following sections detail the standard methodologies for these key experiments.
Permeability Assessment (Caco-2 Assay)
Objective: To determine the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate insert and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Permeability Assay:
-
The test compound is added to the apical (A) side of the monolayer (representing the intestinal lumen).
-
Samples are collected from the basolateral (B) side (representing the blood) at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
-
Quantification: The concentration of the compound in the collected samples is determined using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
Metabolic Stability Assessment (Liver Microsomal Stability Assay)
Objective: To evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), located in liver microsomes.
Methodology:
-
Preparation: Pooled human liver microsomes are pre-incubated with the test compound in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.
Methodology:
-
Incubation: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, midazolam for CYP3A4) in the presence of various concentrations of the test compound.
-
Reaction Initiation and Termination: The reaction is initiated with NADPH and terminated after a specific incubation period by adding a cold solvent.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (vehicle-treated) samples. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
hERG Channel Inhibition Assay
Objective: To assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Electrophysiology: The whole-cell patch-clamp technique is the gold standard method.
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell's interior.
-
A specific voltage protocol is applied to elicit hERG channel currents.
-
-
Compound Application: The cells are exposed to increasing concentrations of the test compound.
-
Data Acquisition: The hERG current is measured before and after the application of the compound.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.
Plasma Protein Binding (PPB) Assay
Objective: To determine the extent to which a compound binds to proteins in the plasma, which affects its distribution and availability to reach its target.
Methodology:
-
Method: The most common method is equilibrium dialysis.
-
Apparatus: A dialysis unit with two chambers separated by a semi-permeable membrane is used.
-
Procedure:
-
Plasma (from human or other species) is placed in one chamber, and a protein-free buffer is placed in the other.
-
The test compound is added to the plasma-containing chamber.
-
The unit is incubated at 37°C with gentle shaking to allow the system to reach equilibrium (typically 4-24 hours), during which only the unbound compound can cross the membrane.
-
-
Quantification: After equilibrium is reached, samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.
Visualizations
ADME Prediction Workflow
Caption: Workflow for in silico ADME prediction.
Conceptual Metabolic Pathway
Caption: Potential metabolic pathways for the compound.
Conclusion
The in silico analysis of this compound suggests a generally favorable ADME profile for an orally administered drug candidate. The predictions indicate high intestinal absorption and good permeability. However, potential liabilities have been identified, including the inhibition of key metabolic enzymes (CYP2C19 and CYP3A4) and the hERG channel, as well as a structural alert for the aniline moiety.
These computational predictions serve as a valuable starting point, providing critical guidance for the subsequent stages of drug development. It is imperative that these in silico findings are now systematically validated through the rigorous in vitro experimental protocols detailed in this guide. The integration of computational and experimental data will enable a comprehensive risk assessment and facilitate the strategic optimization of this promising compound towards a successful clinical candidate.
References
Navigating the Acquisition and Application of 4-Amino-N-(2,3-dichlorophenyl)benzamide for Advanced Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-(2,3-dichlorophenyl)benzamide is a specialized organic compound with potential applications in various research domains, particularly in drug discovery and medicinal chemistry. Its distinct molecular structure, featuring an aminobenzamide core coupled with a dichlorophenyl moiety, suggests its potential as an intermediate for synthesizing more complex molecules or as a candidate for biological screening. This technical guide provides a comprehensive overview of the acquisition, characterization, and potential research applications of this compound, addressing the significant challenge of its limited commercial availability.
Due to the apparent lack of readily available commercial stock for this compound, this guide focuses on the practical approach of custom synthesis. It outlines a plausible synthetic route, details the necessary analytical characterization, and explores potential biological activities based on structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These values are calculated or estimated based on its chemical structure and are essential for its handling, formulation, and experimental design.
| Property | Value |
| Molecular Formula | C₁₃H₁₀Cl₂N₂O |
| Molecular Weight | 281.14 g/mol |
| CAS Number | 3029-86-5 (Note: Often misattributed) |
| Appearance | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF. |
| pKa | Not available |
Acquisition through Custom Synthesis
Given the absence of identifiable commercial suppliers for this compound, researchers will likely need to engage a custom synthesis provider. Numerous companies specialize in producing non-catalog chemicals for research purposes.
Key Custom Synthesis Providers:
-
ChiroBlock[1]
-
Life Chemicals[2]
-
Taros Chemicals[3]
-
Biochem Technologies[4]
-
R&D Systems (Tocris Bioscience)[5]
When approaching a custom synthesis service, providing a well-defined synthesis plan can expedite the process and ensure the desired product is obtained.
Proposed Synthesis Protocol
A plausible and efficient method for the synthesis of this compound involves the amidation of 4-nitrobenzoyl chloride with 2,3-dichloroaniline, followed by the reduction of the nitro group.
Experimental Protocol:
Step 1: Synthesis of N-(2,3-dichlorophenyl)-4-nitrobenzamide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichloroaniline (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 4-nitrobenzoyl chloride (1 equivalent) to the cooled solution.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), to scavenge the HCl byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(2,3-dichlorophenyl)-4-nitrobenzamide.
Step 2: Synthesis of this compound
-
Dissolve the N-(2,3-dichlorophenyl)-4-nitrobenzamide (1 equivalent) from Step 1 in a suitable solvent like ethanol or ethyl acetate.
-
Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere.
-
Alternatively, chemical reduction can be performed using reagents such as tin(II) chloride (SnCl₂) in ethanol or iron powder in the presence of an acid like acetic acid or ammonium chloride.[6]
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
After the reaction is complete, filter off the catalyst (if using Pd/C) through a pad of celite.
-
Remove the solvent under reduced pressure.
-
If a chemical reductant was used, perform an appropriate workup to remove the metal salts. This typically involves basifying the solution and extracting the product.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Characterization and Quality Control
Post-synthesis, it is crucial to verify the identity and purity of this compound. The following analytical techniques are recommended:
| Analytical Technique | Purpose |
| ¹H NMR | To confirm the chemical structure by analyzing the proton environment. |
| ¹³C NMR | To confirm the carbon skeleton of the molecule. |
| Mass Spectrometry | To determine the molecular weight and confirm the molecular formula. |
| HPLC | To assess the purity of the final compound. |
| FT-IR Spectroscopy | To identify the characteristic functional groups (e.g., N-H, C=O). |
Potential Research Applications and Biological Pathways
While no specific biological data for this compound has been found, the benzamide scaffold is present in a wide range of biologically active molecules. Structurally similar compounds, such as other chloro-substituted aminobenzamides, have been investigated for various therapeutic properties. For instance, certain benzamide derivatives have shown potential as inhibitors of enzymes like histone deacetylases (HDACs) or as modulators of kinase signaling pathways.
The presence of the dichloro-substituted phenyl ring can influence the compound's lipophilicity and binding affinity to biological targets. The amino group provides a site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Based on the activities of related benzamides, a hypothetical signaling pathway that could be investigated involves the modulation of a protein kinase cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Experimental and Synthesis Workflows
The overall workflow from identifying the need for this compound to its potential use in a biological assay is outlined below.
Caption: Workflow for obtaining and utilizing a custom-synthesized research chemical.
Conclusion
While this compound is not a commercially available catalog chemical, it represents a molecule of interest for researchers in medicinal chemistry and drug development. By leveraging custom synthesis services and following established protocols for synthesis and characterization, scientists can reliably obtain this compound for their research endeavors. The structural motifs present in this molecule suggest that it could serve as a valuable building block for creating novel compounds with potential biological activities, particularly in the realm of kinase inhibition or as modulators of other cellular signaling pathways. This guide provides the foundational information necessary to embark on research involving this and other similarly challenging-to-source chemical entities.
References
- 1. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 4. Custom Synthesis [biochem-technologies.com]
- 5. Custom Chemistry Services Analysis and Synthesis: R&D Systems [rndsystems.com]
- 6. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note and Protocol: Solubility of 4-Amino-N-(2,3-dichlorophenyl)benzamide
Introduction
Materials and Reagents
-
4-Amino-N-(2,3-dichlorophenyl)benzamide (powder form)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol (EtOH), analytical grade
-
Methanol (MeOH), analytical grade
-
Water (deionized or distilled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Water bath sonicator
-
Incubator or water bath with temperature control (e.g., 25 °C and 37 °C)
-
Analytical balance
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in common laboratory solvents has not been reported in widely accessible literature. The following table is provided as a template for researchers to record their experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| DMSO | 25 | |||
| DMSO | 37 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| PBS (pH 7.4) | 37 |
Experimental Protocol: Determination of Thermodynamic Solubility
This protocol describes the shake-flask method, a common technique for determining the thermodynamic (equilibrium) solubility of a compound.
4.1. Preparation of Stock Solutions and Calibration Curve
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
From the stock solution, prepare a series of standard solutions of known concentrations by serial dilution.
-
Analyze these standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve of signal response versus concentration. This curve will be used to determine the concentration of the saturated solutions.
4.2. Solubility Measurement
-
Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., 2 mg to 1 mL of DMSO) in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.
-
After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
-
Allow the samples to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.
-
Immediately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as for the calibration curve to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL and molarity. Repeat the experiment at least in triplicate to ensure reproducibility.
Diagrams
Caption: Experimental workflow for determining the thermodynamic solubility of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Handle this compound in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
Troubleshooting
-
No undissolved solid observed: The amount of compound added was insufficient to reach saturation. Add more compound and repeat the equilibration step.
-
High variability in results: This may be due to incomplete equilibration, temperature fluctuations, or inaccurate dilutions. Ensure consistent experimental conditions and careful pipetting.
-
Compound precipitates during dilution: The dilution solvent may be inappropriate. Consider using the same solvent used for the solubility measurement for the initial dilution step.
This application note provides a comprehensive framework for researchers to determine the solubility of this compound. Accurate solubility data is fundamental for the successful design of subsequent experiments in drug development and other scientific applications.
Application Notes and Protocols: Dissolving 4-Amino-N-(2,3-dichlorophenyl)benzamide for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-(2,3-dichlorophenyl)benzamide is a benzamide derivative that, like many small organic molecules, may exhibit poor solubility in aqueous solutions such as cell culture media. Proper solubilization is critical for accurate and reproducible in vitro studies. This document provides a detailed protocol for dissolving and handling this compound for cell culture applications. The following guidelines are based on standard laboratory practices for similar compounds and should be adapted and optimized for specific experimental needs.
Data Presentation: Solvent Properties
The choice of solvent is crucial for successfully dissolving hydrophobic compounds for cell culture use. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and miscibility with aqueous media.[1] However, it is important to use the lowest effective concentration, as DMSO can have cytotoxic effects at higher concentrations.[1]
| Solvent | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Considerations for Cell Culture |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Highly effective solubilizing agent. Can be toxic to cells at concentrations typically above 0.5-1%.[1] A vehicle control is essential in experiments. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 78.37 | Less toxic than DMSO for many cell lines, but also generally less effective at dissolving highly hydrophobic compounds. Evaporation can concentrate the compound. |
Experimental Protocols
Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile, conical-bottom polypropylene or glass vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile, serological pipettes and pipette tips
Protocol for Preparation of a Concentrated Stock Solution (e.g., 10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of cell cultures.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 283.13 g/mol , you would weigh 2.83 mg.
-
Initial Dissolution: Add the weighed powder to a sterile vial. Add a small volume of DMSO to create a slurry.
-
Complete Solubilization: Add the remaining volume of DMSO to reach the final desired concentration (e.g., 10 mM). Vortex the vial vigorously for 1-2 minutes to ensure complete dissolution.[2]
-
Gentle Warming (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing may aid dissolution.[2] Always check the compound's stability at elevated temperatures if this information is available.
-
Sterilization: While the stock solution in 100% DMSO is generally considered sterile, it can be filtered through a 0.22 µm syringe filter if necessary. Ensure the filter is compatible with DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Pre-warming Medium: Pre-warm the complete cell culture medium to 37°C before use.
-
Serial Dilution: It is critical to perform serial dilutions to avoid precipitation of the compound when transferring from a high concentration of organic solvent to an aqueous medium. A common method is a three-step dilution.[2][3]
-
Step 1: Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed (around 50°C) fetal bovine serum. For example, dilute the stock 1:10 in FBS.[2]
-
Step 2: Vortex the intermediate dilution gently.
-
Step 3: Further dilute the intermediate solution into the pre-warmed complete cell culture medium to achieve the final desired working concentration (e.g., 1 µM, 10 µM).[2] The final concentration of DMSO in the culture medium should ideally be kept below 0.5%.[1]
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. This is essential to distinguish the effects of the compound from those of the solvent.[1]
-
Observation: After adding the final working solution to the cells, visually inspect the culture wells under a microscope for any signs of precipitation. If precipitation occurs, the protocol may need to be optimized by lowering the final concentration or adjusting the dilution method.
Mandatory Visualization
Experimental Workflow for Solubilization
Caption: Workflow for preparing this compound solutions.
Potential Signaling Pathway: Induction of Apoptosis
Many benzamide derivatives have been investigated for their anticancer properties, which can involve the induction of apoptosis.[4][5] The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.
Caption: Simplified intrinsic apoptosis signaling pathway.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Ventilation: Handle the powdered form of the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Disposal: Dispose of the compound and any contaminated materials according to institutional and local regulations for chemical waste.
Disclaimer: This protocol is a general guideline. Researchers should perform their own optimization and validation for their specific cell lines and experimental conditions. It is also recommended to consult any available Safety Data Sheet (SDS) for the specific compound being used.
References
- 1. reddit.com [reddit.com]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 5. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for 4-Amino-N-(2,3-dichlorophenyl)benzamide in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurological disorders, making them prime targets for therapeutic intervention. The benzamide scaffold has emerged as a privileged structure in the design of small molecule kinase inhibitors. Compounds incorporating this moiety have shown potent and selective inhibition of various kinases by competing with ATP for binding to the enzyme's active site.
4-Amino-N-(2,3-dichlorophenyl)benzamide is a synthetic compound featuring a 4-aminobenzamide core with a 2,3-dichlorophenyl substitution. While specific kinase inhibition data for this particular molecule is not extensively documented in publicly available literature, its structural motifs suggest potential as a kinase inhibitor. The aminobenzamide portion can form key hydrogen bond interactions within the ATP-binding pocket of kinases, a common feature among known benzamide inhibitors. The dichlorophenyl group can occupy adjacent hydrophobic regions, potentially conferring selectivity and potency.
These application notes provide a comprehensive framework for evaluating the in vitro kinase inhibitory activity of this compound. The following protocols and guidelines are designed to enable researchers to screen this compound against a panel of kinases, determine its potency and selectivity, and lay the groundwork for further drug development efforts.
Postulated Signaling Pathway Inhibition
Many kinase inhibitors target critical nodes in cell signaling pathways that are often hyperactivated in diseases like cancer. One such pathway is the RAS/RAF/MEK/ERK (MAPK) pathway, which controls cell proliferation, differentiation, and survival. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a kinase inhibitor.
Caption: Postulated inhibition of the MAPK signaling pathway by this compound targeting a kinase like RAF.
Experimental Protocols
A critical step in characterizing a potential kinase inhibitor is to determine its activity and selectivity against a panel of purified kinases. Below is a detailed protocol for a generic in vitro kinase assay, which can be adapted for various detection methods (e.g., radiometric, fluorescence, or luminescence-based).
General In Vitro Kinase Assay Workflow
The following diagram outlines the typical workflow for an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for the ADP-Glo™ Kinase Assay (Promega), a widely used luminescence-based method that measures the amount of ADP produced in a kinase reaction.
Materials:
-
This compound
-
Purified recombinant kinases of interest
-
Kinase-specific peptide or protein substrate
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
DMSO (for compound dilution)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., from 1 mM to 1 nM).
-
Further dilute the compound in kinase buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add the following components in order:
-
5 µL of diluted this compound or DMSO (for positive and negative controls).
-
10 µL of a mixture containing the kinase and its substrate in kinase buffer. The optimal concentrations of the kinase and substrate should be predetermined.
-
-
Include "no kinase" controls to determine background signal.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 10 µL of ATP solution (the concentration should be at or near the Km for the specific kinase).
-
Mix the plate gently.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The inhibitory activity of this compound should be evaluated against a panel of kinases to determine its potency and selectivity profile. The results are typically presented in a table summarizing the IC₅₀ values.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | Kinase Family | IC₅₀ (nM) |
| RAF (BRAF) | Serine/Threonine Kinase | 75 |
| EGFR | Tyrosine Kinase | 1,200 |
| VEGFR2 | Tyrosine Kinase | 850 |
| CDK2 | Serine/Threonine Kinase | >10,000 |
| p38α | Serine/Threonine Kinase | 5,300 |
| Src | Tyrosine Kinase | 2,100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
The provided application notes and protocols offer a robust starting point for investigating the potential of this compound as a kinase inhibitor. By systematically applying these methodologies, researchers can elucidate the compound's inhibitory profile, which is a crucial first step in the drug discovery and development pipeline. The modular nature of the in vitro kinase assay allows for adaptation to high-throughput screening efforts to explore a wider range of kinases and chemical analogs.
Application Notes and Protocols for 4-Amino-N-(2,3-dichlorophenyl)benzamide Analogs in Cancer Research
Disclaimer: Extensive literature searches did not yield specific data on the application of 4-Amino-N-(2,3-dichlorophenyl)benzamide in cancer research. The information presented below pertains to structurally related benzamide derivatives that have been investigated for their anticancer properties. This information is provided as a potential reference for researchers interested in this class of compounds.
Introduction to Benzamide Derivatives in Oncology
Benzamides are a class of chemical compounds containing a benzamide moiety. Various derivatives of this scaffold have been explored in cancer research due to their ability to interact with a range of biological targets. Modifications to the benzamide structure, including the addition of amino groups and halogen substitutions on the phenyl rings, can significantly influence their biological activity. While no specific anticancer data for this compound is publicly available, related compounds have shown promise as inhibitors of key cellular processes involved in cancer progression.
General Synthesis of 4-Amino-N-Substituted Benzamides
A general synthetic route for 4-Amino-N-substituted benzamides involves the activation of p-nitrobenzoic acid, followed by amidation with a desired aniline derivative and subsequent reduction of the nitro group.[1]
Caption: General synthesis of 4-Amino-N-substituted benzamides.
Applications of Structurally Related Compounds in Cancer Research
Several dichlorinated benzamide and aminobenzamide derivatives have been evaluated for their potential as anticancer agents. The following sections summarize the findings for some of these related compounds.
Dichlorobenzoylthiosemicarbazide Derivatives
A study on 4-benzoyl-1-dichlorobenzoylthiosemicarbazides, which contain a dichlorobenzoyl moiety, revealed their cytotoxic properties against various cancer cell lines.
Mechanism of Action: These compounds were found to act as inhibitors of human DNA topoisomerase II, an enzyme crucial for DNA replication and cell division.[2] Inhibition of this enzyme leads to DNA damage and ultimately triggers cancer cell death.
Quantitative Data: The cytotoxic activity of these derivatives was compared to the reference drug etoposide.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 1-(2,3-Dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide (TA-4) | MCF-7, MDA-MB-231, FaDu, SCC-25 | Potent (equipotent or stronger than etoposide) |
| 1-(2,4-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide (TA-18) | MCF-7, MDA-MB-231, FaDu, SCC-25 | Potent (equipotent or stronger than etoposide) |
| 1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)thiosemicarbazide (TA-20) | MCF-7, MDA-MB-231, FaDu, SCC-25 | Potent (equipotent or stronger than etoposide) |
| Table 1: Cytotoxic activity of dichlorobenzoylthiosemicarbazide derivatives.[2] |
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB)
This benzamide derivative has shown significant anti-tumor activities in prostate cancer cell lines.
Mechanism of Action: NCDDNB was observed to induce apoptosis (programmed cell death) and cause cell cycle arrest in the G1 phase in prostate cancer cells.[3]
Quantitative Data:
| Cell Line (Prostate Cancer) | IC₅₀ (µM) |
| CWR-22 (androgen-dependent) | 2.5 |
| PC-3 (androgen-independent) | 2.5 |
| DU-145 (androgen-independent) | 6.5 |
| Table 2: In vitro anti-tumor activity of NCDDNB.[3] |
General Benzamide Derivatives
A broader study on various benzamide derivatives highlighted their potential as anticancer agents, particularly in gastric cancer.
Mechanism of Action: One of the lead compounds, BJ-13, was found to induce cancer cell death by promoting the accumulation of reactive oxygen species (ROS).[4] This leads to mitochondrial dysfunction and triggers caspase-dependent apoptosis.
Caption: Proposed apoptotic pathway induced by benzamide derivative BJ-13.[4]
Experimental Protocols for Analog Compounds
While specific protocols for this compound are not available, the methodologies used for related compounds can provide a framework for future studies.
MTT Assay for Cytotoxicity
This assay is commonly used to assess the metabolic activity of cells and, by extension, their viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with the test compound for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Conclusion
Although there is no specific information available on the applications of this compound in cancer research, the broader class of benzamide derivatives, particularly those with halogen substitutions, has demonstrated promising anticancer activities through various mechanisms. The data and protocols presented for these analog compounds can serve as a valuable resource for researchers interested in exploring the potential of novel benzamide derivatives as therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound is warranted to determine its specific role, if any, in cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-N-(2,3-dichlorophenyl)benzamide as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including the inhibition of various enzymes. These compounds have been explored as inhibitors of protein kinases, DNA methyltransferases, and other enzymes implicated in pathological conditions. 4-Amino-N-(2,3-dichlorophenyl)benzamide, a distinct chemical entity within this class, warrants investigation to elucidate its potential as a selective enzyme inhibitor.
This document provides a comprehensive set of protocols for the initial screening and characterization of this compound as a putative enzyme inhibitor. The methodologies outlined herein are designed to assess its inhibitory potency, determine its mechanism of action, and evaluate its effects within a cellular context.
Hypothetical Target and Signaling Pathway
Based on the activities of structurally related benzamides, a plausible hypothesis is that this compound may target a protein kinase involved in cellular signaling. For the purpose of these protocols, we will consider a hypothetical scenario where the compound inhibits a receptor tyrosine kinase (RTK) that is upstream of the Ras-Raf-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival.
Caption: Hypothetical signaling pathway inhibited by this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against the target enzyme.
| Parameter | Value | Description |
| IC50 | 150 nM | Concentration for 50% inhibition of enzyme activity. |
| Ki | 75 nM | Inhibition constant, reflecting the binding affinity to the enzyme. |
| Mode of Inhibition | ATP-competitive | The inhibitor competes with ATP for binding to the enzyme's active site. |
| Cellular Potency (EC50) | 1.2 µM | Concentration for 50% inhibition of downstream signaling in a cell-based assay. |
Experimental Protocols
A systematic approach is essential for the evaluation of a potential enzyme inhibitor. The following protocols describe a general workflow for screening and characterization.
Caption: General experimental workflow for evaluating a potential enzyme inhibitor.
Primary Enzyme Inhibition Assay
Objective: To perform an initial screen of this compound for inhibitory activity against the target enzyme.
Materials:
-
Purified recombinant target enzyme
-
Substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine for kinases)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 384-well plate, add 50 nL of the compound stock solution or DMSO (vehicle control) to the appropriate wells.
-
Prepare an enzyme/substrate mix in assay buffer and add 5 µL to each well.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration equal to the Km for the enzyme).
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to the DMSO control.
IC50 Determination
Objective: To determine the concentration of the compound required to inhibit 50% of the enzyme's activity.
Procedure:
-
Perform the primary enzyme inhibition assay as described above.
-
Use a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanism of Action Studies
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to ATP.
Procedure:
-
Perform the enzyme inhibition assay with varying concentrations of both ATP and the inhibitor.
-
Generate a matrix of reaction rates at different substrate (ATP) and inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.
Cell-Based Assay: Western Blot for Phospho-ERK
Objective: To assess the ability of the compound to inhibit the target's activity within a cellular context by measuring the phosphorylation of a downstream effector.
Materials:
-
Cancer cell line known to have an active target pathway (e.g., A549, HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Growth factor (e.g., EGF) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on ERK phosphorylation.
Application Notes and Protocols for 4-Amino-N-(2,3-dichlorophenyl)benzamide
Document ID: ANP-2025-001
Disclaimer
Introduction
4-Amino-N-(2,3-dichlorophenyl)benzamide is a chemical compound with potential applications in pharmaceutical research and drug development. Due to its aromatic amine and dichlorophenyl functionalities, this compound is predicted to have hazardous properties requiring strict safety protocols during handling and storage. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe handling and storage of this compound to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Safety Data
While specific quantitative data for this compound is not available, the following table summarizes the potential hazards based on the known risks associated with analogous compounds.
| Hazard Category | Predicted Hazard | GHS Classification (Predicted) | Source (Analogous Compounds) |
| Acute Toxicity (Oral) | Harmful if swallowed | Category 4 | [1] |
| Skin Corrosion/Irritation | Causes skin irritation | Category 2 | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2A | [1][2] |
| Skin Sensitization | May cause an allergic skin reaction | Category 1 | [3] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | Category 2 | [3] |
| Carcinogenicity | Suspected of causing cancer | Category 2 | [3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Category 3 | [1][2] |
| Hazardous to the Aquatic Environment (Chronic) | May be harmful to aquatic life with long-lasting effects | Category 3 | [2] |
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Standard |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene) | ASTM F739 |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | N/A |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter (N95 or better) is recommended. | NIOSH 42 CFR 84 |
Experimental Protocols
General Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that all personnel are wearing the appropriate PPE as specified in Section 3.0.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation of dust particles.
-
Use anti-static weighing paper or a weighing boat.
-
Close the primary container tightly immediately after use.
-
-
Dissolution:
-
If preparing a solution, add the solid compound slowly to the solvent to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.
-
Dispose of all contaminated disposables as hazardous waste in a clearly labeled, sealed container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage Protocol
-
Storage Conditions:
-
Store this compound in a tightly closed, original manufacturer's container.
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
-
Inventory Management:
-
Maintain an accurate inventory of the compound, including the date of receipt, quantity, and responsible personnel.
-
Regularly inspect the container for any signs of damage or leakage.
-
Spill and Emergency Protocol
-
Minor Spill (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled solid, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area as described in the post-handling protocol.
-
-
Minor Spill (Solution):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Major Spill:
-
Evacuate the laboratory and alert the institutional safety officer immediately.
-
Restrict access to the area.
-
Follow the institution's emergency response procedures.
-
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Waste Disposal
All waste containing this compound, including empty containers, contaminated disposables, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.[2]
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Application Notes and Protocols for High-Throughput Screening of Benzamide-Based HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the high-throughput screening of a representative benzamide-based Histone Deacetylase (HDAC) inhibitor. While the initial request specified 4-Amino-N-(2,3-dichlorophenyl)benzamide, a lack of specific data for this compound has led to the creation of this representative guide based on well-studied benzamide HDAC inhibitors. These compounds are a promising class of molecules for cancer therapy, and this guide outlines the essential experimental procedures for their evaluation.[1]
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[2] Dysregulation of HDAC activity is linked to the development of various cancers, making HDACs attractive targets for therapeutic intervention.[1] Benzamide-based compounds have emerged as potent HDAC inhibitors, and high-throughput screening (HTS) is a critical step in identifying and characterizing novel drug candidates within this chemical class.[3][4]
These application notes will cover key in vitro assays for evaluating the efficacy of a representative benzamide-based HDAC inhibitor, including enzymatic activity assays, cell proliferation assays, cell cycle analysis, and apoptosis induction.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical benzamide-based HDAC inhibitor, "Rep-Benzamide-HDACi," based on typical values for this class of compounds.
Table 1: In Vitro HDAC Enzymatic Inhibition
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 85 |
| HDAC2 | 250 |
| HDAC3 | 95 |
| HDAC6 | 1200 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.5 |
| A549 | Lung Cancer | 3.1 |
| MCF-7 | Breast Cancer | 4.8 |
Experimental Protocols
HDAC Enzymatic Activity Inhibition Assay (Fluorometric)
This protocol describes a high-throughput method to determine the in vitro potency of Rep-Benzamide-HDACi against specific HDAC isoforms. The assay measures the deacetylation of a fluorogenic substrate.[5][6]
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A (TSA) as a stop reagent)
-
Rep-Benzamide-HDACi (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Rep-Benzamide-HDACi in Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted compound. Include wells with DMSO only as a negative control and a known HDAC inhibitor as a positive control.
-
Add 10 µL of diluted HDAC enzyme to each well.
-
Incubate for 15 minutes at 37°C.
-
Add 5 µL of the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubate for 60 minutes at 37°C.
-
Add 10 µL of developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
In Vitro Anti-proliferative Assay (MTT Assay)
This protocol assesses the effect of Rep-Benzamide-HDACi on the proliferation of cancer cell lines. The MTT assay measures the metabolic activity of viable cells.[7][8]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Rep-Benzamide-HDACi (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (for solubilizing formazan)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of Rep-Benzamide-HDACi. Include wells with DMSO only as a vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of Rep-Benzamide-HDACi on the cell cycle distribution of cancer cells.[9][10][11][12]
Materials:
-
Cancer cell line
-
Rep-Benzamide-HDACi
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Rep-Benzamide-HDACi at its IC50 concentration for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by Rep-Benzamide-HDACi.[13][14][15][16][17]
Materials:
-
Cancer cell line
-
Rep-Benzamide-HDACi
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Rep-Benzamide-HDACi at its IC50 concentration for 24-48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: HDAC Signaling Pathway and Inhibition by a Benzamide Derivative.
Caption: High-Throughput Screening Workflow for HDAC Inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. chumontreal.qc.ca [chumontreal.qc.ca]
- 5. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. biocompare.com [biocompare.com]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes: Developing a Cellular Thermal Shift Assay (CETSA) for 4-Amino-N-(2,3-dichlorophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a ligand (e.g., a small molecule drug) with its target protein within a physiologically relevant cellular environment.[1][2][3] The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[2][4] When a protein is bound to a ligand, it is thermodynamically stabilized, resulting in an increase in its melting temperature (Tₘ) or aggregation temperature (Tagg).[2][5] This shift in thermal stability can be measured by heating cell lysates or intact cells to various temperatures, separating the soluble protein fraction from the precipitated aggregates, and quantifying the amount of soluble target protein remaining.
This document provides a detailed protocol for developing and performing a CETSA for a hypothetical compound, 4-Amino-N-(2,3-dichlorophenyl)benzamide (hereafter referred to as Compound X ), to validate its engagement with its putative intracellular target, Kinase Y . The protocols described herein detail two key CETSA experiments: the initial melt curve (thermal shift) analysis to determine the target's aggregation profile, and the subsequent isothermal dose-response fingerprint (ITDRF) to assess the compound's cellular potency (EC₅₀).[4][6]
Principle of the Assay
The CETSA workflow involves treating cells with the compound of interest, subjecting them to a heat challenge, lysing the cells, and separating the soluble protein fraction from the denatured, aggregated fraction. The amount of soluble target protein at each temperature is then quantified, typically by Western blot or other protein detection methods.[7][8]
Binding of Compound X to Kinase Y is expected to stabilize the protein's folded structure. Consequently, in the presence of Compound X, Kinase Y will remain soluble at higher temperatures compared to the vehicle-treated control. This change is observed as a rightward shift in the melting curve, indicating successful target engagement.
Experimental Workflow
The overall experimental process for CETSA can be divided into several key stages, from cell treatment to data analysis. The workflow ensures a systematic approach to validating the interaction between Compound X and its target, Kinase Y.
Hypothetical Signaling Pathway for Kinase Y
To provide context for the target, Kinase Y is presumed to be a component of a cellular signaling cascade. Validating that Compound X engages Kinase Y is the first step in confirming its mechanism of action in modulating this pathway.
Experimental Protocols
Protocol 1: CETSA Melt Curve for Target Engagement
This protocol is designed to determine the thermal stability profile of Kinase Y in the presence and absence of Compound X. The resulting "melt curve" helps identify the optimal temperature for subsequent ITDRF experiments.
Materials and Reagents:
-
Cell Line: A suitable cell line endogenously or exogenously expressing Kinase Y (e.g., HEK293, HeLa).
-
Culture Medium: DMEM or RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Compound X: 10 mM stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: PBS with protease and phosphatase inhibitor cocktails.
-
Antibodies: Primary antibody specific for Kinase Y; HRP-conjugated secondary antibody.
-
Western Blot Reagents: SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (5% non-fat milk or BSA in TBST), ECL substrate.
-
Equipment: Cell culture incubator, thermocycler or heating block, centrifuges, Western blot apparatus, imaging system.
Procedure:
-
Cell Seeding: Seed cells in 10 cm dishes and grow until they reach 80-90% confluency.
-
Cell Treatment:
-
Treat one plate of cells with Compound X at a final concentration of 20 µM.
-
Treat a second plate with an equivalent volume of DMSO (vehicle control).
-
Incubate for 1-3 hours at 37°C in a CO₂ incubator.[9]
-
-
Cell Harvesting:
-
Harvest cells by scraping, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in PBS to a final concentration of approximately 1 x 10⁷ cells/mL.
-
-
Heat Shock:
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Prepare a temperature gradient using a thermocycler (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C). A no-heat (RT) control should be included.
-
Heat the samples for 3 minutes at the designated temperatures, followed by cooling at room temperature for 3 minutes.[5]
-
-
Protein Extraction:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
To separate soluble proteins from aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
-
Sample Preparation and Western Blot:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration (e.g., 15 µg) with lysis buffer and SDS loading dye.
-
Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and perform Western blot analysis using an antibody specific for Kinase Y.[6]
-
-
Data Analysis:
-
Quantify the band intensity for Kinase Y at each temperature point using imaging software (e.g., ImageJ).
-
Normalize the intensity of each heated sample to the non-heated (RT) control for both vehicle and Compound X treatments.
-
Plot the normalized soluble protein fraction (%) against temperature (°C) to generate melt curves. The temperature at which 50% of the protein is denatured is the Tagg.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF)
This protocol determines the potency of Compound X by assessing its ability to stabilize Kinase Y at a single, fixed temperature across a range of concentrations. The optimal temperature is chosen from the melt curve data (typically a temperature where there is a significant difference in stabilization between vehicle and compound-treated samples, e.g., ~50-70% protein remaining in the vehicle lane).
Procedure:
-
Cell Seeding and Harvesting: Prepare a master suspension of cells as described in Protocol 1 (Steps 1 and 3).
-
Compound Treatment:
-
Aliquot cells into tubes.
-
Treat the cells with a serial dilution of Compound X (e.g., from 0.01 µM to 100 µM). Include a vehicle-only (DMSO) control.
-
Incubate for 1-3 hours at 37°C.
-
-
Heat Shock:
-
Heat all samples (including a non-heated control for normalization) at the pre-determined optimal temperature (e.g., 56°C) for 3 minutes.
-
Cool samples at room temperature for 3 minutes.
-
-
Protein Extraction and Western Blot:
-
Follow the steps for protein extraction, sample preparation, and Western blot analysis as detailed in Protocol 1 (Steps 5-6).
-
-
Data Analysis:
-
Quantify the band intensity for Kinase Y for each compound concentration.
-
Normalize the data to the non-heated control.
-
Plot the normalized soluble protein fraction (%) against the logarithm of Compound X concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of Compound X required to achieve 50% of the maximal protein stabilization.
-
Data Presentation
Quantitative data from CETSA experiments should be organized for clear interpretation and comparison.
Table 1: Example Data Summary for CETSA Melt Curve
| Temperature (°C) | Vehicle (DMSO) Soluble Fraction (%) | Compound X (20 µM) Soluble Fraction (%) |
| 40 | 100.0 | 100.0 |
| 44 | 98.5 | 100.0 |
| 48 | 91.2 | 99.1 |
| 52 | 75.4 | 95.3 |
| 56 | 48.9 | 88.7 |
| 60 | 22.1 | 65.2 |
| 64 | 5.6 | 31.4 |
| 68 | 1.2 | 10.8 |
| Tagg (°C) | ~56.2 | ~61.5 |
Note: Data are hypothetical.
Table 2: Example Data Summary for Isothermal Dose-Response (ITDRF at 56°C)
| Compound X Conc. (µM) | Log [Compound X] | Soluble Fraction (%) |
| 0 (Vehicle) | - | 49.1 |
| 0.01 | -2.00 | 51.5 |
| 0.1 | -1.00 | 60.3 |
| 1 | 0.00 | 78.9 |
| 10 | 1.00 | 87.5 |
| 100 | 2.00 | 88.5 |
| Calculated EC₅₀ (µM) | ~0.45 |
Note: Data are hypothetical.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed | - Compound does not bind to the target in cells.- Compound is not cell-permeable.- Incubation time is too short.- Target protein is highly stable or unstable. | - Confirm binding with an orthogonal biochemical assay.- Perform the assay on cell lysates instead of intact cells.- Increase the incubation time (e.g., up to 4 hours).- Adjust the temperature range accordingly. |
| High variability between replicates | - Inconsistent cell numbers.- Uneven heating.- Pipetting errors. | - Ensure accurate cell counting and normalization.- Use a thermocycler for precise temperature control.- Use master mixes for reagents and cell suspensions. |
| Weak Western blot signal | - Low protein expression.- Poor antibody quality.- Insufficient protein loading. | - Use a cell line with higher target expression or an overexpression system.- Validate the primary antibody and optimize its concentration.- Ensure accurate protein quantification and load 15-30 µg per lane. |
| Protein is degraded | - Insufficient protease inhibitors. | - Always use a fresh protease/phosphatase inhibitor cocktail in the lysis buffer and keep samples on ice. |
References
- 1. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. CETSA [cetsa.org]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols: In Vivo Studies of 4-Amino-N-(2,3-dichlorophenyl)benzamide in Mouse Models
A comprehensive review of available scientific literature reveals a significant gap in in vivo research for the specific compound 4-Amino-N-(2,3-dichlorophenyl)benzamide in mouse models. While numerous studies have been conducted on various other benzamide derivatives, demonstrating a range of biological activities, direct experimental data for the requested compound is not present in the reviewed literature.
This document aims to provide an overview of the methodologies and findings for structurally similar benzamide compounds that have been evaluated in vivo in rodent models. This information may serve as a valuable reference for designing future studies on this compound. The presented protocols and data are extracted from research on related molecules and should be adapted and validated for the specific compound of interest.
Preclinical Evaluation of Benzamide Derivatives: Representative Data
While no data exists for this compound, the following tables summarize quantitative in vivo data from studies on other benzamide compounds in rodent models, illustrating the types of endpoints and efficacy that have been assessed.
Table 1: Antitumor Efficacy of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) in a Xenograft Mouse Model [1]
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| FNA | Not Specified | 48.89% |
| SAHA (Control) | Not Specified | 48.13% |
Table 2: Anticonvulsant Activity of 4-amino-N-(2,6-dimethylphenyl)benzamide in Mice [2]
| Compound | Administration Route | ED₅₀ (Antagonism of Maximal Electroshock Induced Seizures) |
| 4-amino-N-(2,6-dimethylphenyl)benzamide | Oral | 1.7 mg/kg |
Table 3: Plasma Concentrations of 4-amino-N-(2,6-dimethylphenyl)benzamide and its Metabolite in Mice [2]
| Time Post-Administration (1.7 mg/kg oral dose) | Parent Drug Concentration (µg/mL) | N-acetyl Metabolite Concentration (µg/mL) |
| 30 minutes | 1.09 | 0.41 |
| 6 hours | 0.23 | 0.22 |
Experimental Protocols for In Vivo Assessment of Benzamide Derivatives
The following are generalized protocols based on methodologies reported for other benzamide compounds. These should serve as a starting point for the development of specific protocols for this compound.
Antitumor Efficacy in a Xenograft Mouse Model
This protocol is adapted from studies on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA).[1]
Objective: To evaluate the in vivo antitumor activity of a test compound in a human tumor xenograft mouse model.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Test compound (this compound)
-
Vehicle control
-
Positive control (e.g., a standard-of-care chemotherapy agent)
-
Matrigel
-
Calipers
-
Animal housing and care facilities
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells and Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound, vehicle, and positive control to their respective groups according to the desired dosing schedule and route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Anticonvulsant Activity Assessment in Mice
This protocol is based on the evaluation of 4-amino-N-(2,6-dimethylphenyl)benzamide.[2]
Objective: To determine the anticonvulsant efficacy of a test compound against maximal electroshock (MES)-induced seizures in mice.
Materials:
-
Male mice (e.g., CD-1)
-
Test compound (this compound)
-
Vehicle control
-
Corneal electrodes
-
Electroshock device
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage).
-
Time to Peak Effect: Conduct preliminary studies to determine the time to peak effect of the test compound.
-
Maximal Electroshock Test: At the predetermined time to peak effect, deliver a supramaximal electrical stimulus through corneal electrodes.
-
Seizure Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Dose-Response: Test a range of doses to determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the tonic hindlimb extension.
-
Data Analysis: Calculate the ED₅₀ using a suitable statistical method (e.g., probit analysis).
Proposed Signaling Pathway and Experimental Workflow Visualizations
As no specific signaling pathways have been elucidated for this compound, the following diagrams represent a hypothetical mechanism of action and a general experimental workflow for its in vivo evaluation.
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for in vivo studies.
The absence of specific in vivo data for this compound in mouse models necessitates that future research in this area will be foundational. The protocols and data from related benzamide compounds provide a solid framework for initiating such studies. It is recommended that initial investigations focus on establishing the pharmacokinetic profile and maximum tolerated dose of the compound in mice before proceeding to efficacy studies in relevant disease models. The provided hypothetical diagrams can serve as conceptual guides for planning and visualizing these initial research efforts.
References
- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 4-Amino-N-(2,3-dichlorophenyl)benzamide for Animal Dosing
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the formulation of the investigational compound 4-Amino-N-(2,3-dichlorophenyl)benzamide for preclinical animal studies. The successful delivery of this compound to animal models is critical for obtaining reliable pharmacokinetic, pharmacodynamic, and toxicological data. As this compound is anticipated to have low aqueous solubility, these protocols focus on strategies to enhance its solubility and bioavailability. The selection of an appropriate formulation vehicle is paramount and depends on the route of administration, the dose level, and the specific animal species being studied.
Pre-formulation Assessment
A thorough pre-formulation assessment is the first step in developing a suitable dosing vehicle. This involves determining the physicochemical properties of this compound.
Physicochemical Properties Summary
| Property | Recommended Experiment | Purpose |
| Aqueous Solubility | Shake-flask method at different pH values (e.g., 1.2, 4.5, 6.8, 7.4) and in biorelevant media (e.g., FaSSIF, FeSSIF). | To determine the intrinsic solubility and the effect of pH on solubility. This will classify the compound according to the Biopharmaceutics Classification System (BCS). |
| pKa | Potentiometric titration or UV-spectroscopy. | To identify ionizable groups and predict solubility changes with pH. The primary amine suggests a basic pKa. |
| LogP/LogD | HPLC-based or shake-flask method. | To assess the lipophilicity of the compound, which influences its absorption and distribution. |
| Melting Point | Differential Scanning Calorimetry (DSC). | To assess the solid-state properties and thermal stability of the compound. |
| Solid-State Characterization | X-ray Powder Diffraction (XRPD), Microscopy. | To identify the crystalline form and morphology, which can impact solubility and dissolution rate. |
| Chemical Stability | HPLC analysis of the compound in potential vehicles over time at various storage conditions. | To ensure the compound does not degrade in the chosen formulation. |
Formulation Strategies for Poorly Soluble Compounds
Based on the pre-formulation data, a suitable formulation strategy can be selected. For compounds with low aqueous solubility, common approaches include:
-
Aqueous Suspensions: Micronized drug particles suspended in an aqueous vehicle with a suspending agent.
-
Co-solvent Systems: A mixture of a water-miscible organic solvent and water to increase solubility.
-
Lipid-based Formulations: Solutions or suspensions in oils, or self-emulsifying drug delivery systems (SEDDS).
-
Cyclodextrin Complexes: Encapsulation of the drug molecule within a cyclodextrin to enhance solubility.
Experimental Protocols
The following are detailed protocols for the preparation of common vehicle systems for animal dosing. Note: The final selection and composition of the vehicle should be based on the experimentally determined properties of this compound.
Protocol for Preparation of an Aqueous Suspension (for Oral Gavage)
This protocol is suitable for early-stage studies where a simple formulation is desired.
Materials:
-
This compound (micronized, if possible)
-
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water
-
Mortar and pestle
-
Stir plate and stir bar
-
Graduated cylinder and beaker
Procedure:
-
Weigh the required amount of this compound.
-
Levigate the powder in a mortar with a small amount of the 0.5% MC solution to form a smooth paste. This prevents clumping.
-
Gradually add the remaining 0.5% MC solution to the paste while stirring continuously.
-
Transfer the mixture to a beaker and stir with a magnetic stir bar for at least 30 minutes to ensure homogeneity.
-
Visually inspect for uniform suspension. The suspension should be stirred continuously before and during dose administration to ensure dose uniformity.
Protocol for Preparation of a Co-solvent Formulation (for Oral or Intravenous Administration)
Co-solvents are often used to dissolve compounds for a variety of dosing routes. For intravenous administration, the final concentration of the organic solvent must be carefully controlled to avoid toxicity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline or 5% Dextrose in Water (D5W)
-
Sterile filters (for IV administration)
Procedure:
-
Determine the solubility of this compound in various co-solvents (e.g., DMSO, PEG 400, Ethanol).
-
For a target formulation (e.g., 10% DMSO, 40% PEG 400, 50% Saline), first dissolve the weighed amount of the compound in DMSO.
-
Once fully dissolved, add the PEG 400 and mix thoroughly.
-
Slowly add the saline or D5W to the organic solution while vortexing or stirring. Observe for any precipitation.
-
If for intravenous use, sterile filter the final solution using a 0.22 µm filter.
Vehicle Composition Examples for Oral Dosing
| Vehicle Component | Concentration Range (% v/v) | Notes |
| PEG 400 | 20 - 60 | A common, well-tolerated vehicle for oral dosing.[1] |
| Propylene Glycol | 10 - 40 | Another commonly used co-solvent. |
| Tween 80 | 1 - 10 | A surfactant to aid in wetting and solubilization.[1] |
| Water/Saline | q.s. to 100 | The aqueous component of the vehicle. |
Protocol for Preparation of a Lipid-Based Formulation (for Oral Gavage)
Lipid-based formulations can improve the oral absorption of lipophilic compounds.
Materials:
-
This compound
-
Sesame oil, corn oil, or other pharmaceutical-grade oil
-
Stir plate and stir bar
-
Warming plate (optional)
Procedure:
-
Weigh the required amount of this compound.
-
Add the compound to the selected oil in a beaker.
-
Stir the mixture. Gentle warming (e.g., to 40°C) may be used to aid dissolution, but stability of the compound at this temperature must be confirmed.
-
Continue stirring until a clear solution or a uniform suspension is achieved.
Visualization of Experimental Workflows
Formulation Development Workflow
Caption: Workflow for formulation development of this compound.
Decision Tree for Oral Formulation Selection
Caption: Decision tree for selecting an appropriate oral formulation strategy.
Conclusion
The formulation of this compound for animal dosing requires a systematic approach beginning with a thorough pre-formulation assessment. The protocols and decision-making workflows provided in these application notes offer a framework for developing a robust and reliable dosing formulation. The ultimate goal is to ensure the consistent and accurate delivery of the test compound to facilitate the generation of high-quality preclinical data. It is imperative to confirm the stability and homogeneity of the selected formulation before the commencement of animal studies.
References
Application Notes and Protocols for the Quantification of 4-Amino-N-(2,3-dichlorophenyl)benzamide in Biological Samples
Introduction
4-Amino-N-(2,3-dichlorophenyl)benzamide is a chemical entity of interest in drug discovery and development. To support pharmacokinetic, toxicokinetic, and metabolism studies, a robust and sensitive analytical method for its quantification in biological samples such as plasma, urine, and tissue homogenates is essential. This document outlines a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the industry standard for bioanalytical assays due to its high selectivity, sensitivity, and speed.
I. Application Note: LC-MS/MS Quantification of a Benzamide Derivative in Human Plasma
This application note describes a sensitive and selective method for the determination of a hypothetical benzamide derivative, structurally related to this compound, in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up followed by analysis using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for a small molecule drug in a biological matrix.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Mean Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
II. Experimental Protocols
A. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 30 mg)
-
96-well collection plates
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge
B. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of this compound and its SIL-IS in 10 mL of methanol to prepare individual stock solutions.
-
-
Working Solutions:
-
Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality controls (QC).
-
Prepare a working solution of the SIL-IS at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
-
-
Calibration Standards and Quality Controls:
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate analyte working solution to prepare CS and QC samples.
-
Final concentrations for CS could be 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Final concentrations for QCs could be 3 ng/mL (Low QC), 80 ng/mL (Mid QC), and 800 ng/mL (High QC).
-
C. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample (blank, CS, QC, or unknown), add 25 µL of the SIL-IS working solution (100 ng/mL) and vortex briefly.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and SIL-IS with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A and inject 10 µL into the LC-MS/MS system.
D. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Zorbax SB C18, 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 10% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions:
-
This compound: Q1: m/z 281.0 → Q3: m/z 120.1 (Quantifier), m/z 156.0 (Qualifier)
-
SIL-IS: Q1: m/z 285.0 → Q3: m/z 124.1
-
-
Ion Source Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
-
Collision Energy: To be optimized for each transition.
-
E. Data Analysis
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte/SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentrations of the QC and unknown samples from the calibration curve.
III. Visualizations
Caption: Experimental workflow for sample preparation and analysis.
Caption: Potential metabolic pathway via amide hydrolysis.
Troubleshooting & Optimization
4-Amino-N-(2,3-dichlorophenyl)benzamide precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-N-(2,3-dichlorophenyl)benzamide. Our aim is to help you overcome common challenges, particularly precipitation issues in cell culture media, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a chemical compound belonging to the benzamide class. Its structure suggests it is a relatively non-polar molecule due to the presence of a dichlorinated phenyl ring, which can lead to low aqueous solubility. The amino group provides a site for potential protonation, meaning its solubility may be influenced by pH. A similar compound, 4-amino-2-chloro-N-(2,3-dichlorophenyl)benzamide, is noted in chemical databases, indicating its existence within a class of related structures.[1]
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common issue.[2][3] Several factors can contribute to this:
-
Low Aqueous Solubility: The inherent chemical structure of the compound, particularly the dichlorophenyl group, makes it poorly soluble in water.
-
Solvent Shock: When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous cell culture medium, the sudden change in solvent polarity can cause the compound to crash out of solution.[4]
-
Media Components: Interactions with components in the cell culture medium, such as salts, proteins (especially in serum-containing media), and pH changes, can reduce the solubility of the compound.
-
Temperature Fluctuations: Changes in temperature, such as moving the compound from storage at a lower temperature to the incubator temperature, can affect its solubility.[3]
-
High Concentration: The concentration of the compound may exceed its solubility limit in the final culture medium.
Q3: What is the recommended solvent for making a stock solution of this compound?
For hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare concentrated stock solutions.[4][5] It is important to prepare a high-concentration stock to minimize the final volume of DMSO added to the cell culture, as high concentrations of DMSO can be toxic to cells.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To minimize solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[6] It is crucial to include a vehicle control (medium with the same concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: Precipitation in Cell Culture Media
If you are experiencing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps:
Step 1: Optimize Stock Solution Preparation and Dilution
The initial preparation and subsequent dilution of your stock solution are critical to preventing precipitation.
Experimental Protocol: Preparation of this compound Stock Solution and Working Dilutions
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or higher).
-
Ensure the compound is fully dissolved by gentle vortexing or sonication. Visually inspect the solution for any undissolved particles.
-
-
Perform Serial Dilutions:
-
Create intermediate dilutions of your stock solution in 100% DMSO. This allows for smaller volumes to be added to the final culture medium.
-
-
Final Dilution into Culture Medium:
-
Warm the cell culture medium to 37°C.
-
While gently vortexing the warmed medium, add the required volume of the DMSO stock solution drop-wise. This rapid mixing helps to disperse the compound and can prevent localized high concentrations that lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation immediately after preparation and before adding to the cells.
-
Step 2: Modify the Cell Culture Medium
Certain components of the cell culture medium can be adjusted to improve compound solubility.
| Parameter | Recommendation | Rationale |
| Serum Concentration | If using serum, consider reducing the concentration or using a serum-free medium. Conversely, for some compounds, serum proteins can act as carriers and increase solubility.[6] | Serum proteins can bind to the compound, either increasing its apparent solubility or, in some cases, leading to aggregation and precipitation. |
| pH of the Medium | For amine-containing compounds, a slightly acidic pH may increase solubility by promoting protonation of the amino group.[7][8] | The protonated form of an amine is generally more water-soluble. However, ensure the pH remains within the optimal range for your specific cell line. |
| Addition of Solubilizing Agents | Consider the use of pharmaceutically acceptable solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80). | These agents can form complexes with the compound, increasing its solubility in aqueous solutions. Compatibility with your cell line must be tested. |
Step 3: Adjust Experimental Conditions
Simple changes to your experimental workflow can have a significant impact on preventing precipitation.
| Condition | Recommendation | Rationale |
| Temperature | Pre-warm all solutions (media, DMSO stock) to 37°C before mixing. | Temperature can significantly affect the solubility of a compound. Maintaining a constant temperature can prevent precipitation due to temperature shifts. |
| Mixing Technique | Add the DMSO stock to the culture medium with gentle but continuous agitation (e.g., vortexing or swirling). | Rapid and thorough mixing helps to avoid localized high concentrations of the compound that can trigger precipitation. |
| Order of Addition | Add the compound solution to the medium, not the other way around. | This ensures that the compound is immediately diluted into a larger volume, reducing the risk of "solvent shock." |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound.
Caption: A flowchart for troubleshooting precipitation of this compound.
Potential Signaling Pathways
While the specific cellular targets and affected signaling pathways of this compound are not yet defined in the public domain, compounds with similar structural features (benzamides) have been shown to interact with a variety of cellular targets. For instance, some benzamide derivatives are known to be inhibitors of histone deacetylases (HDACs). The diagram below illustrates a generalized signaling pathway that could be investigated.
Caption: A potential mechanism of action for this compound.
Disclaimer: The information provided in this technical support center is for guidance purposes only. The solubility and behavior of this compound can be influenced by various factors specific to your experimental setup. We recommend performing small-scale pilot experiments to determine the optimal conditions for your application.
References
- 1. 4-amino-2-chloro-N-(2,3-dichlorophenyl)benzamide [chemicalbook.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. issr.edu.kh [issr.edu.kh]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting 4-Amino-N-(2,3-dichlorophenyl)benzamide instability in solution
Disclaimer: Publicly available data on the specific solubility and stability of 4-Amino-N-(2,3-dichlorophenyl)benzamide is limited. This guide is based on general principles of organic chemistry, the known behavior of related chlorinated benzamide compounds, and established pharmaceutical industry practices for stability testing. The provided protocols are templates and should be adapted to your specific experimental needs. We strongly recommend performing small-scale pilot experiments to determine the optimal conditions for your application.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving. What should I do?
A1: Poor solubility is a common issue with complex organic molecules. The dichlorinated phenyl ring and the benzamide structure contribute to its hydrophobicity. We recommend a systematic approach to identify a suitable solvent system.
Troubleshooting Steps:
-
Start with common laboratory solvents: Test solubility in a range of solvents with varying polarities. Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, methanol, and acetonitrile.
-
Use co-solvents: If the compound has low solubility in a single solvent, a co-solvent system (e.g., DMSO and water, or ethanol and water) might be effective. Start with a high concentration of the organic solvent and gradually add the aqueous component.
-
Gentle heating and sonication: Applying gentle heat (e.g., 37-50°C) or using a sonicator can help to dissolve the compound. However, be aware that heat can also accelerate degradation, so this should be done cautiously.
-
pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility. Since this compound has an amino group, its solubility may increase in acidic conditions due to the formation of a more soluble salt.
To systematically determine the best solvent, we recommend performing a solubility assessment. See the detailed protocol for "Equilibrium Solubility Assessment" below. You can use the provided "Solubility Data Table" to record your results.
Q2: I have successfully dissolved the compound, but the solution is changing color (e.g., turning yellow or brown) over time. What does this indicate?
A2: A change in color often suggests chemical degradation. Aromatic amines and chlorinated compounds can be susceptible to oxidation and hydrolysis, which can lead to the formation of colored byproducts.[1]
Possible Causes and Next Steps:
-
Oxidation: The amino group can be susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Hydrolysis: The amide bond can be hydrolyzed, especially under strong acidic or basic conditions, breaking the molecule into 4-aminobenzoic acid and 2,3-dichloroaniline.[2]
-
Photodegradation: Exposure to UV or even ambient light can cause degradation of photosensitive compounds.[3]
To investigate the cause of the color change, you should perform a stability study. The "Forced Degradation Study" protocols provided below will guide you in testing the stability of your compound under various stress conditions (acidic, basic, and light exposure). These studies will help you identify the conditions that cause degradation and understand the degradation pathway.[4]
Q3: I am analyzing my compound solution (e.g., by HPLC) and see new, unexpected peaks appearing over time. What are these?
A3: The appearance of new peaks in your analytical chromatogram is a strong indication of degradation. These new peaks represent degradation products. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying the parent compound and its degradants.[5][6]
What to do:
-
Confirm the peaks are degradants: Analyze a freshly prepared solution of your compound to ensure the new peaks are not artifacts of your analytical method or impurities in the starting material.
-
Characterize the degradation products: If the degradation is significant, you may need to identify the structure of the degradation products. This can be achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the new species.[5]
-
Perform a forced degradation study: To understand how these degradation products are formed, a forced degradation study is the recommended approach.[7] This will help you to correlate the appearance of specific peaks with specific stress conditions (e.g., acid hydrolysis, oxidation).
Q4: How can I improve the stability of my this compound solution?
A4: Based on the potential instability issues, here are some practical steps to improve the stability of your solution:
-
Storage Conditions:
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]
-
Store at low temperatures: Storing solutions at 4°C or -20°C can significantly slow down the rate of degradation.
-
Inert atmosphere: For compounds prone to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
Solution Preparation:
-
Use high-purity solvents: Impurities in solvents can sometimes catalyze degradation.
-
Prepare fresh solutions: The most reliable approach is to prepare solutions fresh before each experiment.
-
Consider buffered solutions: If your compound is sensitive to pH, using a buffered solvent system can help maintain a stable pH. The optimal pH for stability would need to be determined experimentally.
-
Data Presentation
Solubility Data Table for this compound
Use the following table to record the results of your solubility experiments. This will help you to compare the effectiveness of different solvents and conditions.
| Solvent System | Temperature (°C) | Method (Stirring, Sonication) | Observation (Dissolved, Partially Dissolved, Insoluble) | Approximate Solubility (mg/mL or µg/mL) |
| Water | 25 | Stirring for 24h | ||
| PBS (pH 7.4) | 25 | Stirring for 24h | ||
| 0.1 M HCl | 25 | Stirring for 24h | ||
| 0.1 M NaOH | 25 | Stirring for 24h | ||
| Methanol | 25 | Stirring for 24h | ||
| Ethanol | 25 | Stirring for 24h | ||
| Acetonitrile | 25 | Stirring for 24h | ||
| DMSO | 25 | Stirring for 24h | ||
| DMF | 25 | Stirring for 24h | ||
| Add other solvent systems as tested |
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment
This protocol describes the shake-flask method, a common technique for determining the equilibrium solubility of a compound.[8]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial (e.g., 2-5 mg to 1 mL of solvent). The goal is to have undissolved solid remaining at the end of the experiment.
-
Equilibration: Cap the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.[8]
-
Separation of Undissolved Solid: After equilibration, let the vials stand for a short period to allow the larger particles to settle. Then, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.
-
Sample Collection and Dilution: Carefully take an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a 0.22 µm syringe filter. Immediately dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.[8]
-
Calculation: Calculate the solubility in mg/mL or µg/mL, taking into account the dilution factor.
Protocol 2: Forced Degradation Study - Hydrolysis
This protocol outlines how to assess the stability of the compound in acidic and basic conditions, following ICH guidelines.[7]
Materials:
-
Stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Neutralizing solution (e.g., 0.1 M NaOH for the acid sample, 0.1 M HCl for the base sample)
-
Vials
-
Water bath or incubator
-
HPLC system
Procedure:
-
Sample Preparation:
-
Acid Hydrolysis: To a vial, add a known volume of the compound's stock solution and dilute with 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).
-
Base Hydrolysis: To a separate vial, add the same volume of the stock solution and dilute with 0.1 M NaOH to the same final concentration.
-
Control Sample: Prepare a control sample by diluting the stock solution with water or the mobile phase of your analytical method.
-
-
Incubation: Place the vials in a water bath set at a specific temperature (e.g., 60°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: At each time point, withdraw an aliquot from each vial. For the acid hydrolysis sample, neutralize it with an equivalent amount of 0.1 M NaOH. For the base hydrolysis sample, neutralize it with 0.1 M HCl. This stops the degradation reaction.
-
Analysis: Analyze the control and stressed samples by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products). Aim for 5-20% degradation of the active ingredient for the study to be meaningful.[7]
Protocol 3: Forced Degradation Study - Photostability
This protocol is for assessing the impact of light on the stability of the compound, as recommended by ICH guideline Q1B.[3]
Materials:
-
This compound (solid and in solution)
-
Photostability chamber with a light source that provides both UV and visible light
-
Transparent and light-resistant (e.g., amber) containers
-
HPLC system
Procedure:
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a transparent container.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile) in a transparent container.
-
Dark Controls: Prepare identical solid and solution samples but wrap them in aluminum foil to serve as dark controls.
-
-
Exposure: Place all samples in the photostability chamber. Expose them to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3]
-
Analysis: After the exposure period, analyze the light-exposed samples and the dark controls. For the solid sample, dissolve it in a suitable solvent before analysis.
-
Data Evaluation: Compare the chromatograms of the light-exposed samples with the dark controls. A significant difference in the purity profile indicates photosensitivity.
Visualizations
Caption: Troubleshooting workflow for compound instability in solution.
Caption: Hypothetical hydrolytic degradation of a chlorinated benzamide.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. kinampark.com [kinampark.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Optimizing 4-Amino-N-(2,3-dichlorophenyl)benzamide Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 4-Amino-N-(2,3-dichlorophenyl)benzamide for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 assay?
A1: For a novel compound like this compound with limited public data, a broad starting concentration range is recommended. Based on the activity of structurally similar benzamide compounds, which have shown efficacy in the nanomolar to micromolar range, a preliminary screening range of 1 nM to 100 µM is advisable. This wide range increases the probability of capturing the full dose-response curve.
Q2: How should I prepare the stock solution of this compound?
A2: Due to the unknown solubility of this compound, it is recommended to first test its solubility in common laboratory solvents. Start with dimethyl sulfoxide (DMSO) as it is a versatile solvent for many organic compounds. Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, by dissolving a precisely weighed amount of the compound in the chosen solvent. Ensure complete dissolution; sonication can be used to aid this process. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the best method for preparing serial dilutions?
A3: A serial dilution approach is the standard method for preparing a range of concentrations for an IC50 experiment. A 1:3 or 1:5 serial dilution is a good starting point to cover a wide range of concentrations with a reasonable number of data points. For example, starting from a 100 µM working solution, a 1:3 dilution series would yield concentrations of 100 µM, 33.3 µM, 11.1 µM, and so on.
Q4: What is a potential mechanism of action for this compound?
A4: While the exact mechanism of this compound is not definitively established in publicly available literature, structurally related aminobenzamides have been identified as inhibitors of histone deacetylases (HDACs), particularly HDAC3. Therefore, it is plausible that this compound may also function as an HDAC inhibitor, leading to changes in gene expression and subsequent cellular effects. Another related family of compounds, 4-aminobenzamides, has shown anticonvulsant activity.
Troubleshooting Guides
This section addresses common issues encountered during IC50 determination with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | - Pipetting errors- Uneven cell seeding- Edge effects in the plate | - Use calibrated pipettes and practice consistent pipetting technique.- Ensure a single-cell suspension before seeding and mix the cell suspension between seeding replicates.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
| No dose-response curve observed (flat line) | - Compound is inactive at the tested concentrations- Compound has precipitated out of solution- Incorrect assay setup | - Test a wider and higher concentration range (e.g., up to 200 µM).- Visually inspect the wells for any signs of precipitation. If observed, try using a lower starting concentration or a different solvent.- Verify the correct preparation of all reagents and the proper functioning of the detection instrument. |
| IC50 value is outside the tested concentration range | - The selected concentration range is too high or too low. | - If the IC50 is below the lowest concentration, repeat the assay with a lower concentration range.- If the IC50 is above the highest concentration, repeat the assay with a higher concentration range, being mindful of solubility limits. |
| Cell viability is greater than 100% at low concentrations | - Compound may have a hormetic effect (stimulatory at low doses)- Experimental artifact | - This can be a real biological effect. Ensure your data analysis software can handle this type of curve.- Double-check your background subtraction and normalization calculations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Solubility Test:
-
To a small, known amount of this compound, add small, incremental volumes of DMSO.
-
Vortex or sonicate after each addition until the compound is fully dissolved.
-
Calculate the approximate solubility in mg/mL or Molarity.
-
-
Stock Solution Preparation (e.g., 10 mM):
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Accurately weigh a suitable amount of the compound (e.g., 2.90 mg for 1 mL of a 10 mM solution, assuming a molecular weight of ~290.1 g/mol ).
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in the appropriate cell culture medium to the highest desired concentration for your assay. Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5% to avoid solvent-induced cytotoxicity.
-
Protocol 2: Cell-Based IC50 Determination using a Luminescence-Based Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well, white, clear-bottom plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
Equilibrate the plate and the luminescence-based cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in software like GraphPad Prism to calculate the IC50 value.
-
Visualizations
Hypothetical Signaling Pathway of this compound as an HDAC Inhibitor
Caption: Hypothetical mechanism of action for this compound as an HDAC3 inhibitor.
Experimental Workflow for IC50 Determination
Caption: A streamlined workflow for determining the IC50 value of a test compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in IC50 experiments.
How to reduce cytotoxicity of 4-Amino-N-(2,3-dichlorophenyl)benzamide in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with 4-Amino-N-(2,3-dichlorophenyl)benzamide in normal cells during their experiments.
Troubleshooting Guides
Issue: High Cytotoxicity Observed in Normal Cell Lines
If you are observing significant cytotoxicity in your normal (non-cancerous) cell lines when treating with this compound, consider the following troubleshooting steps:
1. Dose-Response and Exposure Time Optimization:
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Problem: The concentration of the compound may be too high, or the incubation time may be too long, leading to overwhelming toxicity.
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Solution: Perform a detailed dose-response experiment using a wide range of concentrations and multiple time points. This will help you determine the EC50 (half-maximal effective concentration) for cytotoxicity and identify a potential therapeutic window where effects on target cells might be observed with minimal impact on normal cells.
2. Co-treatment with Cytoprotective Agents:
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Problem: The compound may be inducing oxidative stress or other cellular damage pathways in normal cells.
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Solution: Consider co-administering antioxidants or other cytoprotective agents. The choice of agent will depend on the suspected mechanism of toxicity. For example, N-acetylcysteine (NAC) can be used to mitigate reactive oxygen species (ROS)-mediated damage.
3. Formulation and Delivery Vehicle Assessment:
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Problem: The vehicle used to dissolve and deliver the compound (e.g., DMSO, ethanol) could be contributing to the observed cytotoxicity, especially at higher concentrations.
-
Solution: Run vehicle-only controls to assess the baseline toxicity of your delivery method. If the vehicle is toxic, explore alternative, less toxic solvents or consider formulation strategies like encapsulation in liposomes or nanoparticles to control the release and cellular uptake of the compound.[1][2]
4. Metabolic Activation Analysis:
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Problem: The cytotoxicity of aromatic amines and chlorinated aromatic compounds can be dependent on their metabolism by cellular enzymes, such as cytochrome P450s (CYPs), into reactive metabolites.[3][4][5][6] Normal cells with high metabolic activity (e.g., hepatocytes) may be more susceptible.
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Solution: Investigate the metabolic profile of the compound in your cell line. You can use inhibitors of specific CYP enzymes to see if this reduces cytotoxicity. If metabolic activation is confirmed, you may need to use a cell line with a different metabolic capacity or consider structural modifications to the compound to block metabolic activation sites.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of cytotoxicity for a compound like this compound in normal cells?
A1: Based on its chemical structure, several mechanisms could contribute to cytotoxicity:
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Oxidative Stress: The metabolism of the aromatic amine and dichlorophenyl moieties can generate reactive oxygen species (ROS), leading to cellular damage.
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Formation of Reactive Metabolites: Cytochrome P450 enzymes can metabolize the compound into reactive electrophilic intermediates that can form adducts with DNA and proteins, leading to genotoxicity and cellular dysfunction.[5][6]
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Off-Target Kinase Inhibition: Many small molecules can have off-target effects on essential cellular kinases, disrupting normal signaling pathways.[7]
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Mitochondrial Dysfunction: The compound could interfere with mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.
Q2: How can I experimentally determine the primary mechanism of cytotoxicity in my normal cell line?
A2: A systematic approach involving a panel of cellular assays is recommended. Please refer to the experimental protocols section for detailed methodologies.
Q3: Are there any formulation strategies that can help reduce the cytotoxicity of this compound?
A3: Yes, formulation can play a crucial role.[1] Consider the following:
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Pharmacokinetic-Modulating Formulations: These aim to alter the release profile of the drug, for instance, by reducing the maximum plasma concentration (Cmax) which can be associated with toxicity.[1] This can be achieved through controlled-release formulations.
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Pharmacodynamic-Modulating Formulations: This involves co-formulating the active compound with a cytoprotective agent.[1]
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Nanoparticle-Based Delivery: Encapsulating the compound in nanoparticles can alter its biodistribution and cellular uptake, potentially shielding normal cells from high concentrations.
Q4: Can structural modifications to this compound reduce its cytotoxicity?
A4: While this would require medicinal chemistry expertise, structural modifications are a key strategy in drug development to improve the safety profile. Potential modifications could include:
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Altering the substitution pattern on the phenyl rings to reduce metabolic activation.
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Introducing functional groups that improve target specificity and reduce off-target binding.
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Replacing labile groups with more stable bioisosteres.
Data Presentation
Table 1: Hypothetical Dose-Response Cytotoxicity Data
| Concentration (µM) | Normal Fibroblasts (% Viability) | Cancer Cell Line X (% Viability) |
| 0.1 | 98 ± 2.1 | 95 ± 3.5 |
| 1 | 95 ± 3.4 | 80 ± 4.1 |
| 10 | 70 ± 5.6 | 45 ± 6.2 |
| 50 | 40 ± 4.8 | 15 ± 2.8 |
| 100 | 15 ± 2.9 | 5 ± 1.5 |
Table 2: Effect of a Hypothetical CYP3A4 Inhibitor on Cytotoxicity
| Treatment | Normal Hepatocytes (% Viability) |
| 50 µM Compound | 35 ± 4.5 |
| 50 µM Compound + 10 µM CYP3A4 Inhibitor | 75 ± 6.1 |
| 10 µM CYP3A4 Inhibitor alone | 99 ± 1.8 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate normal cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in a suitable vehicle. Add the compound to the cells and incubate for the desired time points (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Oxidative Stress using DCFDA Assay
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Cell Seeding and Treatment: Seed and treat cells with the compound as described in Protocol 1.
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DCFDA Staining: After the treatment period, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C in the dark.
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Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
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Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular reactive oxygen species (ROS).
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing cytotoxicity.
Caption: Potential mechanisms of cytotoxicity.
References
- 1. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fastercapital.com [fastercapital.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. eurekaselect.com [eurekaselect.com]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to 4-Amino-N-(2,3-dichlorophenyl)benzamide in cancer cell lines
Technical Support Center: Overcoming Resistance to Benzamide-Based Anticancer Agents
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to our benzamide compound (Compound-BDC). What are the common mechanisms of resistance?
A1: Resistance to targeted therapies can arise from various factors.[1] Common mechanisms include:
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Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell.
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Target Alteration: Mutations in the target protein that prevent the drug from binding effectively.
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Bypass Signaling Pathways: Activation of alternative signaling pathways that compensate for the inhibition of the primary target.
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Drug Inactivation: Metabolic modification of the drug into an inactive form.[1]
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Enhanced DNA Repair: For DNA-damaging agents, cancer cells may upregulate their DNA repair mechanisms.[2]
Q2: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A2: You can investigate the involvement of efflux pumps through several methods:
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Western Blotting: Probe for the expression levels of common ABC transporters like P-gp, MRP1, and BCRP in your sensitive and resistant cell lines.
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Flow Cytometry using fluorescent substrates: Use fluorescent substrates of efflux pumps (e.g., Rhodamine 123 for P-gp). Resistant cells will show lower fluorescence accumulation, which can be reversed by co-incubation with a known efflux pump inhibitor (e.g., Verapamil).
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qRT-PCR: Quantify the mRNA levels of the genes encoding these transporters (e.g., ABCB1 for P-gp).
Q3: What are some initial strategies to overcome resistance to Compound-BDC?
A3: Initial strategies often involve combination therapies or modifying the treatment schedule:
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Combination Therapy: Combine Compound-BDC with an inhibitor of a suspected resistance mechanism (e.g., an efflux pump inhibitor or an inhibitor of a bypass pathway). Synergistic effects can often be observed.
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Drug Holidays: Intermittent dosing schedules can sometimes prevent the development of a fully resistant phenotype.
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Combination with Chemotherapy: Combining with traditional chemotherapeutic agents can target different cellular processes simultaneously. For instance, some benzamide derivatives have been shown to enhance the anticancer activity of drugs like taxol and camptothecin.[3][4][5]
Troubleshooting Guide
Problem 1: I am seeing significant well-to-well variability in my IC50 measurements for Compound-BDC.
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Possible Cause: Uneven cell seeding, edge effects in the microplate, or compound precipitation.
-
Troubleshooting Steps:
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Ensure a single-cell suspension before seeding and mix gently after seeding.
-
Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
-
Check the solubility of Compound-BDC in your final culture medium concentration. You may need to use a lower concentration of DMSO or a different solvent.
-
Problem 2: My resistant cell line shows morphological changes and grows slower than the parental line.
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Possible Cause: The mechanism of resistance may be associated with a change in cell phenotype, such as an epithelial-to-mesenchymal transition (EMT), or a trade-off between resistance and proliferation rate.
-
Troubleshooting Steps:
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Characterize the phenotype: Use markers for EMT (e.g., E-cadherin, Vimentin) to assess if this process is occurring.
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Perform a growth curve analysis: Compare the doubling time of the sensitive and resistant cell lines to quantify the difference in proliferation. This is important for designing subsequent experiments.
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Problem 3: A known downstream marker of my target is not showing the expected change upon Compound-BDC treatment in the resistant line.
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Possible Cause: This is a strong indication of either a target alteration (mutation) or the activation of a bypass signaling pathway.
-
Troubleshooting Steps:
-
Target Sequencing: Sequence the gene encoding the target protein in the resistant cell line to check for mutations in the drug-binding domain.
-
Phospho-protein arrays or RNA-seq: Use these unbiased screening methods to identify upregulated signaling pathways in the resistant cells compared to the parental line.
-
Quantitative Data Summary
The following tables present hypothetical data for Compound-BDC to illustrate how to structure and compare results.
Table 1: In Vitro Efficacy of Compound-BDC in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Phenotype | IC50 (µM) | Fold Resistance |
| HepG2 | Sensitive | 1.30 | - |
| HepG2-R | Resistant | 26.0 | 20 |
| A2780 | Sensitive | 2.66 | - |
| A2780-R | Resistant | 39.9 | 15 |
Table 2: Effect of Combination Therapy on the IC50 of Compound-BDC in Resistant HepG2-R Cells
| Compound-BDC Combination Partner | Partner Concentration (µM) | Compound-BDC IC50 (µM) | Fold Re-sensitization |
| None | - | 26.0 | - |
| Verapamil (P-gp Inhibitor) | 5 | 4.5 | 5.8 |
| MK-2206 (Akt Inhibitor) | 1 | 10.2 | 2.5 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of a compound in a 96-well plate format.
Materials:
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Cancer cell lines (sensitive and resistant)
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Complete culture medium (e.g., DMEM + 10% FBS)
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Compound-BDC stock solution (e.g., 10 mM in DMSO)
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MTT reagent (5 mg/mL in PBS)
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DMSO
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96-well plates
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Multichannel pipette
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Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of Compound-BDC in complete medium.
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Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
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Incubate for 72 hours.
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Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
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Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Read the absorbance at 570 nm.
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Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Visualizations
Caption: Drug efflux as a resistance mechanism.
Caption: Workflow for investigating resistance.
Caption: Troubleshooting decision tree.
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Amino-N-(2,3-dichlorophenyl)benzamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-Amino-N-(2,3-dichlorophenyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
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Unreacted starting materials: 4-aminobenzamide and 2,3-dichloroaniline.
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Side products: Diacylated species where the aniline starting material is acylated twice.
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Oxidation products: The amino group is susceptible to oxidation, leading to colored impurities.
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Residual catalyst: If a catalyst is used in the synthesis, for example, palladium on carbon (Pd/C) for a preceding nitro reduction step, it must be completely removed.[1]
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Solvent residues: Residual solvents from the reaction or purification steps.
Q2: What are the recommended initial purification strategies for crude this compound?
A2: For initial purification of the crude product, the following strategies are recommended:
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Aqueous workup: A thorough wash with a suitable aqueous solution can help remove unreacted starting materials and inorganic byproducts. An acidic wash (e.g., dilute HCl) can remove unreacted anilines, while a basic wash (e.g., sodium bicarbonate solution) can remove acidic impurities.
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Recrystallization: This is often the most effective method for purifying solid organic compounds.[2] The choice of solvent is critical and may require some experimentation.
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Slurry wash: Suspending the crude solid in a solvent in which the desired product has low solubility but impurities are more soluble can be a quick and effective purification step.
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid is a good starting point.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main peak and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the purified compound and identify any structural isomers or impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Problem 1: Low Purity After Initial Synthesis
Symptom: HPLC or TLC analysis of the crude product shows multiple impurity peaks.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress by TLC or LC-MS to ensure completion. Consider increasing the reaction time or temperature if necessary. |
| Sub-optimal reaction conditions | Re-evaluate the stoichiometry of reactants. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials or products are air-sensitive. |
| Impure starting materials | Check the purity of starting materials (4-aminobenzamide and 2,3-dichloroaniline) before starting the synthesis. Purify them if necessary. |
Problem 2: Difficulty with Recrystallization
Symptom: The compound either does not dissolve in hot solvent, oils out upon cooling, or the recovery is very low.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice | Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).[2] A good recrystallization solvent should dissolve the compound when hot but not when cold. |
| Compound is "oiling out" | This happens when the compound's melting point is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a solvent mixture. Seeding the cooling solution with a small crystal of the pure compound can also help induce crystallization. |
| Low recovery | The compound may be too soluble in the chosen solvent even at low temperatures. Try using a solvent in which the compound is less soluble or a mixture of a "good" solvent and a "poor" solvent (antisolvent). Ensure the solution is sufficiently cooled to maximize crystal formation. |
Problem 3: Tailing or Broad Peaks in Column Chromatography
Symptom: During purification by column chromatography, the desired compound elutes as a broad or tailing peak, leading to poor separation from impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Interaction with silica gel | The basic amino group can interact strongly with the acidic silica gel, causing tailing. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to suppress this interaction. |
| Improper mobile phase polarity | If the mobile phase is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, the desired compound may not elute or will elute very slowly. Optimize the mobile phase composition using TLC. A good starting point for aromatic amides is a mixture of hexane and ethyl acetate. |
| Column overloading | Too much crude material has been loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene) at room temperature and upon heating.
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Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography Purification
-
Stationary Phase and Mobile Phase Selection: Based on TLC analysis, select a suitable mobile phase. For a compound like this compound, a gradient of ethyl acetate in hexane is a common choice.
-
Column Packing: Pack a chromatography column with silica gel (e.g., 230-400 mesh) in the initial mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
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Elution: Start the elution with the initial mobile phase and gradually increase the polarity (e.g., increase the percentage of ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85.2 | 98.5 | 75 | Effective for removing less polar impurities. |
| Recrystallization (Acetonitrile) | 85.2 | 97.9 | 68 | Good for polar impurities, but lower yield. |
| Column Chromatography | 85.2 | 99.2 | 60 | Best for removing closely related impurities, but can be time-consuming and lead to lower yields. |
| Slurry Wash (Ethyl Acetate) | 85.2 | 92.1 | 90 | Quick and high yield, but only moderately effective for purity improvement. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
Minimizing batch-to-batch variability of synthesized 4-Amino-N-(2,3-dichlorophenyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of 4-Amino-N-(2,3-dichlorophenyl)benzamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthetic route involves two main steps:
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Acylation: Reaction of 2,3-dichloroaniline with 4-nitrobenzoyl chloride to form N-(2,3-dichlorophenyl)-4-nitrobenzamide.
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Reduction: Reduction of the nitro group to an amine to yield the final product, this compound.
Issue 1: Low Yield of N-(2,3-dichlorophenyl)-4-nitrobenzamide in the Acylation Step
Question: My acylation reaction of 2,3-dichloroaniline with 4-nitrobenzoyl chloride is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the acylation of 2,3-dichloroaniline are often attributed to the reduced nucleophilicity of the aniline due to the presence of two electron-withdrawing chlorine atoms. Here are several factors to consider and troubleshoot:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature.
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Base Selection: An inadequate or insufficient amount of base can hinder the reaction. The reaction generates HCl, which can protonate the starting aniline, rendering it non-nucleophilic.[1][2]
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Solution: Use a non-nucleophilic base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl produced. Ensure at least one equivalent of the base is used. For weakly basic anilines, a stronger, non-nucleophilic base might be beneficial.
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Reagent Quality: The 4-nitrobenzoyl chloride may have degraded due to moisture.
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Solution: Use freshly prepared or commercially available high-purity 4-nitrobenzoyl chloride. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
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Side Reactions: At elevated temperatures, side reactions may occur.
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Solution: Maintain a controlled temperature. It is often recommended to add the acylating agent at a lower temperature (e.g., 0 °C) and then allow the reaction to proceed at room temperature or slightly elevated temperatures.
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Illustrative Data: Effect of Base on Acylation Yield
| Entry | Base (1.1 eq.) | Solvent | Temperature (°C) | Time (h) | Yield of N-(2,3-dichlorophenyl)-4-nitrobenzamide (%) |
| 1 | None | Dichloromethane (DCM) | 25 | 12 | < 10 |
| 2 | Pyridine | DCM | 25 | 12 | 65 |
| 3 | Triethylamine | DCM | 25 | 12 | 85 |
| 4 | DIPEA | DCM | 25 | 12 | 90 |
Issue 2: Presence of Impurities After the Reduction Step
Question: After reducing the nitro group of N-(2,3-dichlorophenyl)-4-nitrobenzamide, my final product is impure. What are the likely impurities and how can I avoid them?
Answer:
The reduction of an aromatic nitro group in the presence of aryl chlorides can sometimes lead to side products. The choice of reducing agent and reaction conditions is crucial.
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Dehalogenation: A common side reaction is the reduction of the chloro-substituents, leading to the formation of mono-chlorinated or non-chlorinated benzamide byproducts. This is more likely with certain catalytic hydrogenation conditions.
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Solution:
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When using catalytic hydrogenation (e.g., Pd/C), carefully control the hydrogen pressure and reaction temperature.
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Consider using alternative reducing agents that are less prone to cause dehalogenation, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride), or stannous chloride (SnCl2).[3][4]
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-
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Incomplete Reduction: The reduction may not have gone to completion, leaving unreacted N-(2,3-dichlorophenyl)-4-nitrobenzamide.
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Solution: Monitor the reaction by TLC or HPLC until the starting material is fully consumed. If necessary, add more reducing agent or extend the reaction time.
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Formation of Azo Compounds: Under certain conditions, particularly with metal hydrides, the reduction of aromatic nitro compounds can lead to the formation of azo compounds as byproducts.[4][5]
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Solution: Avoid using strong reducing agents like lithium aluminum hydride (LiAlH4) for the reduction of aromatic nitro groups.[4]
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Illustrative Data: Effect of Reducing Agent on Product Purity
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Purity of this compound (%) | Major Impurity | |---|---|---|---|---|---| | 1 | H₂, Pd/C (10%) | Ethanol | 50 | 8 | 85 | Dehalogenated byproducts | | 2 | Fe, NH₄Cl | Ethanol/Water | 80 | 6 | 95 | Unreacted starting material | | 3 | SnCl₂·2H₂O | Ethanol | 70 | 4 | 98 | Minimal |
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to obtain pure this compound after the workup. What are the recommended purification techniques?
Answer:
Purification of the final product can be challenging due to the presence of starting materials, byproducts, and reagents.
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Workup Procedure: An effective workup is the first step to a pure product.
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Solution: After the reduction, if an acidic medium was used, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution). Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.
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Recrystallization: This is a powerful technique for purifying solid organic compounds.
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Solution: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, methanol, or mixtures of ethyl acetate and hexanes are often good starting points for benzamide derivatives.
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-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a reliable alternative.
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Solution: Use silica gel as the stationary phase and a solvent system such as a gradient of hexane and ethyl acetate as the mobile phase. The polarity of the eluent can be adjusted based on the separation observed on TLC.
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Frequently Asked Questions (FAQs)
Q1: What is a general experimental protocol for the synthesis of this compound?
A1:
Step 1: Synthesis of N-(2,3-dichlorophenyl)-4-nitrobenzamide (Acylation)
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In a round-bottom flask, dissolve 2,3-dichloroaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq.) in the same solvent.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound (Reduction)
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In a round-bottom flask, suspend N-(2,3-dichlorophenyl)-4-nitrobenzamide (1.0 eq.) in a mixture of ethanol and water.
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Add iron powder (3-5 eq.) and ammonium chloride (1.0 eq.).
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Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
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After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Neutralize the remaining aqueous solution with saturated sodium bicarbonate and extract the product with ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
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Purify the final product by recrystallization.
Q2: What are the critical quality control parameters to monitor for ensuring batch-to-batch consistency?
A2: To ensure consistency, the following parameters should be strictly controlled:
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Raw Material Quality: Purity and identity of 2,3-dichloroaniline, 4-nitrobenzoyl chloride, and all solvents and reagents.
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Reaction Temperature: Precise temperature control during the addition of reagents and throughout the reaction is crucial, especially for the exothermic acylation step.
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Reaction Time: Consistent reaction times, determined by in-process monitoring, are important for avoiding incomplete reactions or the formation of degradation products.
-
Stoichiometry of Reagents: Accurate measurement of all reactants and reagents is essential for reproducible yields and purity.
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In-Process Controls (IPCs): Regular monitoring of the reaction progress by TLC or HPLC to ensure the reaction goes to completion and to detect any side product formation in real-time.
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Final Product Specifications: The final product should be characterized by techniques such as melting point, HPLC for purity assessment, and NMR and Mass Spectrometry for structural confirmation.
Q3: How can I characterize the final product, this compound?
A3: A combination of spectroscopic and chromatographic methods should be used for full characterization:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the molecule. The spectra should be compared with known data or predicted spectra.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the product.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A validated HPLC method can quantify the main component and any impurities.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine and the amide, and the C=O stretch of the amide.
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Melting Point: A sharp melting point range is indicative of a pure compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Interpreting Ambiguous Results for 4-Amino-N-(2,3-dichlorophenyl)benzamide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 4-Amino-N-(2,3-dichlorophenyl)benzamide in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors. One common issue is the solubility of the compound. This compound may have poor aqueous solubility, leading to precipitation at higher concentrations and inaccurate estimations of the effective dose. Another possibility is variability in cell culture conditions, such as cell passage number and seeding density, which can influence the cellular response to treatment. Finally, the stability of the compound in your assay medium over the course of the experiment should be considered.
Q2: Our results suggest that this compound is affecting a signaling pathway other than our intended target. How can we investigate potential off-target effects?
A2: Investigating off-target effects is crucial for understanding the mechanism of action of any new compound. A common first step is to perform a kinase profiling screen or a similar broad panel assay to identify other potential protein targets. Additionally, you can use techniques like RNA sequencing (RNA-seq) to observe global changes in gene expression following treatment, which may point towards the modulation of unexpected pathways. Comparing the phenotype induced by your compound with that of known inhibitors of other pathways can also provide valuable clues.
Q3: We see a decrease in the expression of our target protein after treatment with this compound, but there is no corresponding change in the downstream signaling markers we are probing. How can we interpret this?
A3: This could indicate a few possibilities. The downstream markers you are probing may be regulated by multiple pathways, and the inhibition of your target alone may not be sufficient to produce a measurable change. Alternatively, there might be a significant delay or a transient response in the downstream signaling, and you may need to perform a time-course experiment to capture these dynamics. It is also possible that the compound is affecting the target protein's stability or degradation rather than its enzymatic activity, which might not directly translate to changes in the immediate downstream signals you are measuring.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
If you are observing high variability in your cell viability assays (e.g., MTS, MTT, or CellTiter-Glo), consider the following troubleshooting steps:
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Solubility Assessment: Confirm the solubility of this compound in your cell culture medium. You can do this by preparing a stock solution in an organic solvent like DMSO and then diluting it in the medium to your highest working concentration. Inspect the solution for any visible precipitate under a microscope.
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Cell Culture Consistency: Ensure that you are using cells from a consistent passage number and that the seeding density is uniform across all wells. Cells at different growth phases can respond differently to treatment.
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Assay Protocol Optimization: Review your assay protocol for any potential sources of variability. For example, ensure complete mixing of the reagent with the medium and avoid introducing bubbles. The incubation time with the viability reagent should also be consistent across all plates.
Data Presentation: Example of Variable IC50 Values
| Experiment ID | Cell Line | Seeding Density (cells/well) | IC50 (µM) | Observations |
| EXP-001 | HEK293T | 5,000 | 12.5 | No issues reported. |
| EXP-002 | HEK293T | 5,000 | 25.8 | Precipitate observed at concentrations > 20 µM. |
| EXP-003 | HEK293T | 10,000 | 8.9 | Higher cell density used. |
Issue 2: Unexpected Gene or Protein Expression Changes
If your transcriptomic or proteomic data reveals unexpected changes, it is important to validate these findings and explore the underlying reasons.
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Orthogonal Validation: Validate the unexpected changes using an independent method. For example, if RNA-seq data shows the upregulation of a particular gene, confirm this using quantitative PCR (qPCR). If proteomics data shows a change in a protein level, validate it with a Western blot.
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Pathway Analysis: Use bioinformatics tools to perform pathway analysis on your gene or protein expression data. This can help you identify any unexpected signaling pathways that are being modulated by your compound.
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Control Experiments: Include appropriate controls in your experiments. For instance, if you suspect off-target effects, you can use a structurally similar but inactive analog of your compound as a negative control.
Experimental Protocols
Protocol 1: Western Blot for Signaling Pathway Analysis
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation: Example of Western Blot Quantification
| Treatment | Target Protein (Normalized Intensity) | Downstream Marker 1 (Normalized Intensity) | Downstream Marker 2 (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 0.45 | 0.95 | 1.05 |
| Positive Control Inhibitor (10 µM) | 0.30 | 0.50 | 0.40 |
Visualizations
Signaling Pathway Diagram
Caption: A simplified signaling pathway showing the inhibitory action of the compound.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting ambiguous experimental results.
4-Amino-N-(2,3-dichlorophenyl)benzamide degradation products and their interference
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-N-(2,3-dichlorophenyl)benzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its potential degradation products.
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
Answer: Unexpected peaks in your chromatogram can arise from several sources. The primary suspects are degradation products of the parent compound, impurities from the synthesis process, or contaminants from your analytical system.
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Degradation Products: this compound is susceptible to degradation, primarily through hydrolysis of the amide bond.[1][2][3] This would result in the formation of 4-aminobenzoic acid and 2,3-dichloroaniline. Under photolytic stress, dichlorinated aromatic compounds can also degrade.[4][5]
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Synthetic Impurities: Review the synthesis pathway of your compound. Starting materials or by-products from the synthesis could be present in your sample.
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System Contamination: Ghost peaks can originate from the mobile phase, contaminated glassware, or carryover from previous injections.[6][7][8][9]
To identify the source of the unexpected peaks, we recommend running a forced degradation study (see experimental protocols below) to generate the primary degradation products and compare their retention times with the unknown peaks in your sample chromatogram.
Question: The peak area of my main compound, this compound, is decreasing over time in my stability study. What is happening?
Answer: A decrease in the peak area of the parent compound suggests that it is degrading. The most common degradation pathway for amides is hydrolysis.[1][2][3][10] The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts.[2][3] To confirm this, you should look for the appearance and increase in the peak areas of the expected hydrolysis products: 4-aminobenzoic acid and 2,3-dichloroaniline.
Question: I am having trouble achieving good peak shape and resolution for this compound and its potential degradation products. What can I do?
Answer: Poor peak shape and resolution are common HPLC issues.[6][7][8][9] For aromatic amines and their degradation products, several factors can be optimized:
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Mobile Phase pH: The ionization state of both the parent molecule and its degradation products (especially the amino groups) is pH-dependent. Adjusting the pH of the mobile phase can significantly impact retention and peak shape. A slightly acidic mobile phase is often a good starting point for analyzing aromatic amines.
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Column Chemistry: A standard C18 column may not always provide the best separation. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to improve selectivity for aromatic compounds.
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Gradient Optimization: A well-optimized gradient elution can help to separate the parent compound from its more polar degradation products.
Frequently Asked Questions (FAQs)
What are the most likely degradation products of this compound?
Based on its chemical structure, the most probable degradation of this compound occurs via the following pathways:
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Hydrolytic Degradation: Cleavage of the amide bond results in the formation of 4-aminobenzoic acid and 2,3-dichloroaniline .[1][2][3] This is the most common degradation pathway for amides.
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Photolytic Degradation: Exposure to light, particularly UV light, can lead to the degradation of the dichlorophenyl ring.[4][5] The specific products can be varied and complex, potentially involving dechlorination or oxidation.
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Oxidative Degradation: The amino group on the benzamide ring is susceptible to oxidation, which can lead to the formation of colored impurities.[1]
Summary of Potential Degradation Products
| Degradation Pathway | Potential Degradation Products |
| Hydrolysis | 4-aminobenzoic acid, 2,3-dichloroaniline |
| Photolysis | Dechlorinated and/or oxidized species |
| Oxidation | Oxidized 4-aminobenzamide derivatives |
How can I prevent the degradation of this compound during storage and analysis?
To minimize degradation, consider the following precautions:
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Storage: Store the compound in a cool, dark, and dry place. Protect from light by using amber vials or storing in a light-blocking container. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
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Sample Preparation: Prepare solutions fresh for analysis. If solutions need to be stored, keep them refrigerated and protected from light. Use high-purity solvents to avoid contaminants that could catalyze degradation.
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Analytical Conditions: Minimize the time samples spend in the autosampler. If possible, use a cooled autosampler.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
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Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
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Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
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Thermal Degradation: Store the solid compound at a high temperature (e.g., 105°C) for 24 hours. Dissolve the stressed sample to a final concentration of 0.1 mg/mL in the mobile phase.
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Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will likely be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
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0-5 min: 10% B
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5-25 min: 10% to 90% B
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25-30 min: 90% B
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30-31 min: 90% to 10% B
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31-40 min: 10% B
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-
Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30°C
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Detection: UV at 254 nm
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. agilent.com [agilent.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmacy180.com [pharmacy180.com]
Technical Support Center: Enhancing the Bioavailability of 4-Amino-N-(2,3-dichlorophenyl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the oral bioavailability of the poorly soluble compound, 4-Amino-N-(2,3-dichlorophenyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?
A1: Due to its chemical structure, this compound is predicted to have low aqueous solubility, which is a primary obstacle to its absorption in the gastrointestinal (GI) tract.[1][2][3][4] Key challenges include poor dissolution in GI fluids, potentially leading to low and variable oral bioavailability and reduced therapeutic efficacy.[1][4]
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: Several formulation and chemical modification strategies can be employed. These broadly fall into three categories:
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Particle Size Reduction: Increasing the surface area of the drug powder to improve dissolution rate.[1][2][5]
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Solubility Enhancement in Formulation: Utilizing advanced formulation techniques to increase the concentration of the drug in solution at the site of absorption.[4][6][7]
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Chemical Modification: Synthesizing a more soluble or permeable version of the parent drug (prodrug).[3][8]
Q3: Which formulation approach is most suitable for a highly lipophilic compound like this compound?
A3: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are often highly effective for lipophilic drugs.[1][5][6] These systems can enhance solubility and may also facilitate lymphatic uptake, which can bypass first-pass metabolism in the liver.[5] Solid dispersions and complexation with cyclodextrins are also viable and commonly used strategies.[1][4][6]
Q4: Can altering the crystalline structure of the compound improve its bioavailability?
A4: Yes, formulating the amorphous form of the drug can increase its oral absorption.[3] However, the amorphous state is often less stable physically and chemically than the crystalline form, which can present long-term stability challenges.[3]
Troubleshooting Guides
Issue 1: Low and Inconsistent Dissolution Rates in In Vitro Tests
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Wettability of the Drug Powder | Incorporate a surfactant into the dissolution medium or the formulation itself. | Improved wetting of the drug particles, leading to a faster and more consistent dissolution rate. |
| Drug Particle Agglomeration | Employ particle size reduction techniques like micronization or nanosizing to decrease particle-particle interactions.[1][5] | A more uniform dispersion of particles in the dissolution medium and an increased surface area for dissolution. |
| Insufficient Solubility in Dissolution Medium | Modify the pH of the dissolution medium if the compound has ionizable groups. Alternatively, use biorelevant media (e.g., FaSSIF, FeSSIF) that mimic intestinal fluids. | Increased drug solubility in the medium, providing a better correlation with in vivo performance. |
Issue 2: Poor In Vivo Bioavailability Despite Successful In Vitro Dissolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extensive First-Pass Metabolism | Consider co-administration with a metabolic inhibitor (e.g., piperine, though this is primarily for research purposes) or develop a formulation that promotes lymphatic absorption, such as a lipid-based system.[5] | Increased systemic exposure of the parent drug by reducing its premature metabolism in the liver. |
| Efflux by Transporters (e.g., P-glycoprotein) | Investigate the use of excipients that can inhibit efflux transporters. Some surfactants and polymers used in formulations have been shown to have this effect. | Enhanced absorption by preventing the drug from being pumped back into the intestinal lumen. |
| Precipitation of the Drug in the GI Tract | Formulate a supersaturating drug delivery system, such as a solid dispersion with a precipitation inhibitor (e.g., HPMC-AS). | Maintaining a high concentration of dissolved drug in the gut for a longer duration, thereby increasing the driving force for absorption. |
Data Summary
The following table summarizes common strategies and their typical impact on the bioavailability of poorly soluble drugs, which can be extrapolated for this compound.
| Strategy | Mechanism of Action | Typical Fold Increase in Bioavailability | Key Considerations |
| Micronization | Increases surface area, enhancing dissolution rate.[5] | 2 to 5-fold | Can lead to powder agglomeration; may not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Drastically increases surface area and saturation solubility.[3] | 5 to 20-fold | Requires specialized equipment for production; potential for particle growth during storage. |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier, often in an amorphous state.[1][4] | 2 to 15-fold | Physical stability of the amorphous form can be a concern.[9] |
| Cyclodextrin Complexation | Forms inclusion complexes, increasing aqueous solubility.[1][6] | 2 to 10-fold | Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered. |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid matrix, forming a microemulsion in the gut.[5][6] | 5 to 25-fold | Can enhance lymphatic transport, avoiding first-pass metabolism.[5] |
| Prodrug Approach | A bioreversible derivative with improved solubility or permeability is synthesized.[3][8] | Highly variable; can be significant | Requires additional synthesis and characterization; the rate of conversion back to the active drug is critical. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
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Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate.
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Materials:
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This compound
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Stabilizer solution (e.g., 1% w/v Poloxamer 407 or HPMC in deionized water)
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Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
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Planetary ball mill or similar high-energy mill.
-
-
Procedure:
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Prepare a pre-suspension by dispersing 5% (w/v) of the drug in the stabilizer solution.
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Add the pre-suspension and milling media to the milling chamber in a 1:1 volume ratio.
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Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours), with cooling to prevent overheating.
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Periodically withdraw samples to measure particle size distribution using a laser diffraction or dynamic light scattering analyzer.
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Continue milling until the desired particle size (e.g., D90 < 500 nm) is achieved.
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Separate the nanosuspension from the milling media by sieving.
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Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate compared to the unmilled drug.
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Protocol 2: Formulation of a Solid Dispersion by Spray Drying
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Objective: To create an amorphous solid dispersion of this compound in a hydrophilic polymer to improve its solubility and dissolution.
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Materials:
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This compound
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Polymer (e.g., polyvinylpyrrolidone K30 (PVP K30) or hydroxypropyl methylcellulose acetate succinate (HPMC-AS))
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Solvent system (e.g., dichloromethane/methanol mixture)
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Spray dryer.
-
-
Procedure:
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Dissolve the drug and the polymer in the solvent system at a specific ratio (e.g., 1:3 drug-to-polymer weight ratio). Ensure complete dissolution.
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Optimize the spray drying parameters: inlet temperature, atomization pressure, and feed rate.
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Pump the solution through the nozzle of the spray dryer. The solvent rapidly evaporates, forming a dry powder.
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Collect the resulting solid dispersion powder from the cyclone separator.
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Characterize the powder using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
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Perform in vitro dissolution studies to compare the performance of the solid dispersion against the physical mixture and the pure drug.
-
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzamide-Based Kinase Inhibitors Targeting the p38 MAPK Pathway
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in key hydrogen bonding interactions has made it a popular starting point for the design of kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors, with a focus on the p38 mitogen-activated protein kinase (MAPK) pathway, a critical mediator of cellular responses to stress and inflammation.[1][2] While 4-Amino-N-(2,3-dichlorophenyl)benzamide is not a widely characterized kinase inhibitor in publicly available literature, this document will serve as a valuable resource by comparing well-studied benzamide and other chemical class inhibitors that target the p38 MAPK pathway. This will provide researchers, scientists, and drug development professionals with a framework for evaluating potential new chemical entities within this class.
The p38 MAPKs are a family of serine/threonine kinases that are activated by a variety of environmental stresses and inflammatory cytokines.[3] Their role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-6 has made them an attractive target for the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[1][2][4]
Comparative Analysis of p38 MAPK Inhibitors
The efficacy of a kinase inhibitor is determined by its potency, selectivity, and cellular activity. The following table summarizes key quantitative data for two well-characterized p38 MAPK inhibitors, providing a benchmark for comparison.
| Inhibitor | Chemical Class | Target Kinase | IC50 (p38α) | Cellular Activity (LPS-stimulated TNF-α release) | Selectivity Notes |
| SB203580 | Pyridinylimidazole | p38α/β | ~50-100 nM | IC50 ~100-500 nM | Also inhibits RIPK1, GAK, and other kinases at higher concentrations. |
| TAK-715 | 4-Phenyl-5-pyridyl-1,3-thiazole | p38α | 7.1 nM | IC50 = 48 nM (in THP-1 cells) | Shows no significant inhibition of major CYP isoforms, including CYP3A4.[4] |
| PH797804 | Benzamide derivative | p38α | Potent ATP-competitive inhibitor | Effective in reducing p38 MAPK activity in vitro and in vivo.[5] | Brain-penetrant, allowing for targeted inhibition in neurological disease models.[5] |
Signaling Pathway Overview: The p38 MAPK Cascade
The p38 MAPK pathway is a three-tiered kinase cascade that plays a central role in cellular stress responses.[1][6] Activation of this pathway is initiated by a wide range of extracellular stimuli, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses such as UV radiation and osmotic shock.[1][3] These stimuli activate a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1, which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6.[2][3] MKK3/6 then dually phosphorylates p38 MAPK on threonine and tyrosine residues (Thr180 and Tyr182) in its activation loop, leading to its activation.[6][7] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to changes in gene expression and cellular function.[3][8]
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
Accurate assessment of kinase inhibitor performance requires robust and reproducible experimental methods. Below are detailed protocols for key assays used to characterize p38 MAPK inhibitors.
In Vitro p38α Kinase Activity Assay (LANCE TR-FRET)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase in a purified system.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20.[9]
-
3X p38α Enzyme Solution: Dilute stock p38α kinase to 9 nM in Kinase Buffer.[9]
-
3X Substrate/ATP Solution: Prepare a solution of 300 µM ATP and 429 nM ATF-2/GST fusion protein substrate in Kinase Buffer.[9]
-
Test Compound: Prepare serial dilutions of the test compound (e.g., this compound) in Kinase Buffer with 10% DMSO.
-
Stop/Detection Buffer: Prepare a solution containing 25 mM EDTA, 62.5 nM SureLight™ Allophycocyanin-anti-GST, 5 nM LANCE Eu-W1024 labeled anti-rabbit IgG, and 7.5 nM phospho-ATF-2 (Thr71) antibody in 1X LANCE detection buffer.[9]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X p38α enzyme solution to each well.
-
Add 5 µL of the test compound dilution (or vehicle control).
-
Pre-incubate for 20 minutes at room temperature.[9]
-
Initiate the kinase reaction by adding 5 µL of the 3X Substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 15 µL of the Stop/Detection Buffer.
-
Incubate for 1 hour at room temperature, protected from light.[9]
-
Read the plate on a TR-FRET compatible plate reader (e.g., EnVision Multilabel Plate reader) with an excitation wavelength of 330 nm and emission wavelengths of 615 nm and 665 nm.[9]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro p38 MAPK kinase assay.
Cell-Based Phospho-p38 MAPK Translocation Assay
This assay measures the inhibition of p38 MAPK activation in a cellular context by quantifying the translocation of the phosphorylated (active) form of p38 from the cytoplasm to the nucleus upon stimulation.
Methodology:
-
Cell Culture and Treatment:
-
Seed adherent mammalian cells (e.g., HeLa or A549) in a 96-well imaging plate and culture until they reach desired confluency.
-
Pre-incubate the cells with serial dilutions of the test compound or vehicle control for 1 hour.
-
Stimulate the cells with a p38 activator, such as anisomycin (10 µM) or UV radiation, for 30 minutes to induce p38 phosphorylation and nuclear translocation.
-
-
Immunofluorescence Staining:
-
Fix the cells by incubating with a fixative solution for 10 minutes.[10]
-
Wash the cells three times with Wash Buffer.[10]
-
Permeabilize and block the cells by incubating with a blocking buffer for 60 minutes.[10]
-
Incubate with a primary antibody specific for the phosphorylated form of p38 (Phospho-p38 MAPK Thr180/Tyr182) for 1 hour at room temperature or overnight at 4°C.[10]
-
Wash the cells three times with Wash Buffer.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Cy3-conjugated anti-rabbit IgG) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.
-
Wash the cells twice with Wash Buffer and add PBS to the wells.[10]
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system (e.g., GE IN Cell Analyzer).
-
Use image analysis software to segment the nucleus (based on Hoechst stain) and cytoplasm for each cell.
-
Quantify the fluorescence intensity of the phospho-p38 signal in both the nuclear and cytoplasmic compartments.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of p38 translocation.
-
Plot this ratio against the inhibitor concentration to determine the IC50 value for the inhibition of p38 activation in cells.
-
Conclusion
The p38 MAPK pathway remains a significant target for the development of anti-inflammatory therapeutics. While direct experimental data for this compound is limited, the broader class of benzamide derivatives has shown promise as potent and selective kinase inhibitors. By utilizing the comparative data and detailed experimental protocols provided in this guide, researchers can effectively evaluate novel compounds targeting the p38 MAPK pathway. The systematic approach of combining robust in vitro enzymatic assays with cell-based functional assays is crucial for identifying lead candidates with the potential for further development. Future work should focus on optimizing the benzamide scaffold to enhance potency, improve selectivity, and achieve favorable pharmacokinetic properties for in vivo efficacy.
References
- 1. assaygenie.com [assaygenie.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of p38 MAPK in the brain through nasal administration of p38 inhibitor loaded in chitosan nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 8. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.amsbio.com [resources.amsbio.com]
Comparing the efficacy of 4-Amino-N-(2,3-dichlorophenyl)benzamide and its analogs
An Objective Comparison of the Efficacy of N-(2-Aminophenyl)benzamide Analogs as Histone Deacetylase (HDAC) Inhibitors
This guide provides a comparative analysis of the efficacy of N-(2-aminophenyl)benzamide and its analogs as inhibitors of histone deacetylases (HDACs), enzymes that are critical in the regulation of gene expression and are prominent targets in cancer therapy. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Efficacy of N-(2-Aminophenyl)benzamide Analogs as HDAC Inhibitors
The following table summarizes the in vitro efficacy of selected N-(2-aminophenyl)benzamide analogs against various HDAC isoforms and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) | HDAC1 | 95.2 | A2780 | 2.66 | [1] |
| HDAC2 | 260.7 | HepG2 | 1.73 | [1] | |
| HDAC3 | 255.7 | [1] | |||
| 24a | HDAC1 | 930 | MCF-7 | 5.4 | [2] |
| HDAC2 | 85 | A549 | 5.8 | [2] | |
| HDAC3-NCoR1 | 12 | DU145 | 6.4 | [2] | |
| HDAC8 | 4100 | HCT116 | 2.2 | [2] | |
| A novel class of N-(2-aminophenyl)-benzamide derivatives | HDAC1 | nM range | A549 | µM range | [3] |
| HDAC2 | nM range | SF268 | µM range | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay quantifies the activity of HDAC enzymes and the inhibitory potential of the test compounds.
Principle: HDAC enzymes deacetylate a synthetic substrate, Boc-Lys(Ac)-AMC. The addition of a developer solution, which typically contains a protease, cleaves the deacetylated substrate, releasing a fluorescent aminomethylcoumarin (AMC) group. The fluorescence intensity is directly proportional to the amount of deacetylation and can be measured to determine HDAC activity. The presence of an HDAC inhibitor will result in a decrease in fluorescence.[4]
Protocol:
-
Reagent Preparation: Prepare assay buffer, HDAC substrate solution (Boc-Lys(Ac)-AMC), developer solution (containing trypsin and an HDAC inhibitor like Trichostatin A for stopping the reaction), and a solution of the test compound at various concentrations.[4][5]
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the HDAC enzyme (e.g., purified HDAC1, HDAC2), and the test compound or vehicle control.[5]
-
Initiation: Start the reaction by adding the HDAC substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow the deacetylation reaction to occur.[6]
-
Development: Stop the reaction and initiate fluorescence development by adding the developer solution to each well.[4]
-
Measurement: After a short incubation at room temperature (e.g., 15 minutes), measure the fluorescence using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[4]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).[9]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[7][10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this class of compounds is the inhibition of Class I HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, which in turn alters chromatin structure and gene expression. The downstream effects include cell cycle arrest and apoptosis in cancer cells.
References
- 1. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. content.abcam.com [content.abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Comparative Cross-Reactivity Analysis of Tacedinaline (CI-994) and Other Key HDAC Inhibitors
A detailed guide for researchers and drug development professionals on the selectivity and off-target profiles of the benzamide histone deacetylase (HDAC) inhibitor, Tacedinaline (CI-994), in comparison to other prominent HDAC inhibitors, Vorinostat and Panobinostat.
This guide provides a comprehensive analysis of the cross-reactivity profiles of Tacedinaline (CI-994), a selective Class I histone deacetylase (HDAC) inhibitor, and compares its performance with the pan-HDAC inhibitors Vorinostat and Panobinostat. This objective comparison is supported by experimental data to inform researchers, scientists, and drug development professionals on the selectivity and potential off-target effects of these compounds.
Introduction to Tacedinaline and its Mechanism of Action
Tacedinaline (CI-994) is a benzamide derivative that selectively inhibits Class I HDAC enzymes, specifically HDAC1, HDAC2, and HDAC3, with IC50 values of 0.9 µM, 0.9 µM, and 1.2 µM, respectively. It shows significantly less activity against HDAC8 (IC50 >20 µM).[1][2][3][4] By inhibiting these enzymes, Tacedinaline leads to an accumulation of acetylated histones, which in turn alters chromatin structure and gene expression, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[3] The selectivity of Tacedinaline for Class I HDACs is a key feature that distinguishes it from pan-HDAC inhibitors, potentially leading to a different efficacy and safety profile.
Comparative Cross-Reactivity Data
To provide a clear comparison of the selectivity of Tacedinaline and its alternatives, the following tables summarize their inhibitory activity against their primary HDAC targets and a broad panel of kinases. The kinase screen data provides insights into the potential off-target effects of these compounds.
Table 1: Comparative Inhibitory Activity against Class I HDACs
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| Tacedinaline (CI-994) | 0.9 | 0.9 | 1.2 | [1][3][4] |
| Vorinostat (SAHA) | - | - | - | |
| Panobinostat | - | - | - |
Table 2: Comparative Kinase Cross-Reactivity Profile (% Inhibition at 10 µM)
| Kinase Target | Tacedinaline (CI-994) | Vorinostat | Panobinostat |
| Primary HDAC Targets | |||
| HDAC1 | High | High | High |
| HDAC2 | High | High | High |
| HDAC3 | High | High | High |
| Selected Off-Target Kinases | |||
| AAK1 | Data not available | Data not available | Data not available |
| ABL1 | Data not available | Data not available | Data not available |
| ... | ... | ... | ... |
Quantitative kinase panel screening data for Tacedinaline (CI-994), Vorinostat, and Panobinostat at a 10 µM concentration was not available in the performed searches. The table structure is provided as a template for when such data becomes available.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures discussed in this guide, the following diagrams are provided.
Caption: Simplified signaling pathway of HDAC inhibition by Tacedinaline (CI-994).
Caption: General experimental workflow for assessing the cross-reactivity profile of HDAC inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.
HDAC Activity/Inhibition Assay (Fluorometric)
This protocol is based on the principle that HDAC enzymes deacetylate a substrate, which can then be cleaved by a developer to release a fluorescent molecule.
Materials:
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HeLa cell nuclear extract or purified HDAC enzyme
-
Test compounds (Tacedinaline, Vorinostat, Panobinostat) dissolved in DMSO
-
Developer solution (containing a protease like trypsin)
-
Stop solution (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorimeter plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted test compounds to the appropriate wells. Include wells for a no-enzyme control and a vehicle control (DMSO).
-
Add the HDAC enzyme source (e.g., HeLa extract or purified enzyme) to all wells except the no-enzyme control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the stop solution.
-
Add the developer solution to all wells and incubate at room temperature for 15-30 minutes to allow for the release of the fluorophore.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.[5]
Kinase Cross-Reactivity Profiling (Competition Binding Assay - KINOMEscan™)
This method measures the ability of a test compound to compete with an immobilized ligand for the active site of a large panel of kinases.
Materials:
-
DNA-tagged kinases (a large panel)
-
Immobilized kinase ligands (on a solid support)
-
Test compounds
-
Assay buffer
-
Quantitative PCR (qPCR) reagents
Procedure:
-
The test compound is incubated with a specific DNA-tagged kinase in the presence of an immobilized, active-site directed ligand.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The mixture is passed over a solid support to capture the kinase-immobilized ligand complexes. Unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR using the DNA tag.
-
The results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.[6]
Conclusion
This guide provides a framework for comparing the cross-reactivity profiles of Tacedinaline (CI-994), Vorinostat, and Panobinostat. While Tacedinaline is known for its selectivity towards Class I HDACs, a comprehensive understanding of its off-target kinase interactions is crucial for predicting its therapeutic window and potential side effects. The provided experimental protocols offer a starting point for researchers to generate the necessary data for a direct and quantitative comparison. As more comprehensive cross-reactivity data for these compounds become publicly available, this guide can be further populated to provide an even more valuable resource for the scientific community.
References
- 1. Panobinostat penetrates the blood–brain barrier and achieves effective brain concentrations in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.6. KINOMEscan [bio-protocol.org]
Lack of Publicly Available Data for 4-Amino-N-(2,3-dichlorophenyl)benzamide Prevents Direct Clinical Benchmarking
A comprehensive review of scientific literature and publicly available data reveals a significant gap in information regarding the biological activity of 4-Amino-N-(2,3-dichlorophenyl)benzamide . To date, there are no published studies detailing its mechanism of action, pharmacological properties, or any in vitro or in vivo experimental data. This absence of foundational scientific research makes a direct benchmark comparison against known clinical drugs impossible.
For a meaningful comparison guide to be created, essential data points such as IC50 values, binding affinities, and efficacy in relevant biological assays are required. Without this information for this compound, any attempt at a comparative analysis would be purely speculative and lack the scientific rigor expected by researchers, scientists, and drug development professionals.
A Look at Structurally Related Compounds: Niclosamide and its Analogs
While direct data is unavailable for the specified molecule, it is possible to draw some inferences from structurally related compounds that have been studied extensively. One such compound is Niclosamide , an FDA-approved anthelmintic drug. Niclosamide, chemically N-(2-chloro-4-nitrophenyl)-5-chlorosalicylamide, shares a dichlorinated phenyl ring and an amide linkage, making it a distant but relevant structural analog.
Recent research has repurposed niclosamide and its analogs as potential therapeutic agents in oncology and virology.[1][2][3][4] These studies have identified that niclosamide and its derivatives can modulate several critical cellular signaling pathways.
Potential Mechanisms of Action (Based on Niclosamide Analogs)
Studies on niclosamide analogs have shown that they can inhibit key signaling pathways implicated in cancer progression, including:
-
Wnt/β-catenin Signaling: This pathway is crucial in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. Niclosamide has been shown to inhibit this pathway.[5]
-
mTOR (mammalian Target of Rapamycin) Signaling: The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition is a key strategy in cancer therapy.[5]
-
STAT3 (Signal Transducer and Activator of Transcription 3) Signaling: STAT3 is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Niclosamide has been found to suppress STAT3 activity.[5]
The following diagram illustrates the potential, though unconfirmed, signaling pathways that could be targeted by a molecule with structural similarities to niclosamide.
Caption: Potential inhibitory effects of niclosamide analogs on key cellular signaling pathways.
The Path Forward: A Call for Foundational Research
To enable a proper benchmark of this compound against existing clinical drugs, foundational research is essential. This would involve a series of preclinical studies, including:
-
In Vitro Target Identification and Validation: Screening the compound against a panel of known biological targets (e.g., kinases, receptors, enzymes) to identify its primary mechanism of action.
-
Cell-Based Assays: Evaluating the compound's potency and efficacy in relevant cancer cell lines or other disease models. This would generate crucial data such as IC50 values.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its effects on the identified biological target in animal models.
The workflow for such a preclinical evaluation is outlined below.
Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity.
Until such data for this compound becomes available, any comparison to established clinical drugs would be premature. The scientific community awaits foundational research to elucidate the potential of this and other novel benzamide derivatives.
References
- 1. Application of niclosamide and analogs as small molecule inhibitors of Zika virus and SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Validate the Antitrypanosomal Activity of 4-Amino-N-(2,3-dichlorophenyl)benzamide as a Putative DNA Minor Groove Binder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the hypothesized antitrypanosomal activity of 4-Amino-N-(2,3-dichlorophenyl)benzamide. Structurally similar N-phenylbenzamide derivatives have demonstrated efficacy against Trypanosoma brucei, the causative agent of African trypanosomiasis, by acting as DNA minor groove binders that target the parasite's kinetoplast DNA (kDNA).[1][2][3][4] This document outlines a primary in vitro assay to determine the compound's activity against the parasite, followed by a series of orthogonal assays to validate its mechanism of action by confirming direct DNA binding and its consequences. For comparative analysis, the well-established trypanocidal agent and DNA minor groove binder, Diminazene aceturate (Berenil), is included as a reference compound.[5][6][7]
I. Overview of the Hypothesized Signaling Pathway
The proposed mechanism of action for this compound involves its entry into the Trypanosoma brucei parasite and subsequent binding to the AT-rich minor groove of its kinetoplast DNA (kDNA). This interaction is believed to interfere with DNA replication and transcription, ultimately leading to parasite death.
II. Comparative Overview of Assays
To robustly confirm the activity and mechanism of this compound, a multi-assay approach is recommended. This involves a primary screen to determine biological activity, followed by orthogonal assays to confirm the specific molecular interaction.
| Assay | Principle | Information Gained | Pros | Cons |
| Primary Assay: T. brucei Growth Inhibition | Measures the reduction in parasite proliferation upon compound exposure, often using a metabolic indicator like resazurin.[8][9][10] | Determines the in vitro potency (EC50) of the compound against the parasite. | High-throughput, directly measures biological activity. | Does not elucidate the mechanism of action; susceptible to off-target effects. |
| Orthogonal Assay 1: DNA Thermal Denaturation (Tm) | Measures the change in the melting temperature of DNA in the presence of the compound. Ligand binding stabilizes the DNA duplex, increasing its Tm.[11][12] | Confirms direct binding of the compound to DNA and can indicate binding strength. | Relatively simple, requires standard spectrophotometry equipment. | Does not provide detailed information on the binding mode (e.g., intercalation vs. groove binding). |
| Orthogonal Assay 2: Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. DNA has a characteristic CD spectrum that is altered upon ligand binding.[13][14][15][16][17] | Provides insights into the binding mode (minor groove binding, intercalation, or electrostatic interactions) by observing characteristic spectral changes. | Highly sensitive to conformational changes in DNA. | Requires specialized equipment; data interpretation can be complex. |
| Orthogonal Assay 3: In Situ kDNA Visualization (DAPI Staining) | DAPI is a fluorescent stain that binds strongly to AT-rich regions of DNA, prominently staining the nucleus and kinetoplast in trypanosomes.[18][19][20][21][22] Disruption of kDNA by a compound can lead to visible morphological changes. | Provides qualitative evidence of the compound's effect on kDNA integrity within the parasite. | Visual confirmation of the target organelle; can be performed with standard fluorescence microscopy. | Qualitative rather than quantitative; may not be sensitive for subtle effects. |
III. Experimental Workflow
The following workflow illustrates the sequential approach to confirming the activity of a novel antitrypanosomal compound.
IV. Detailed Experimental Protocols
A. Primary Assay: Trypanosoma brucei Growth Inhibition
Objective: To determine the 50% effective concentration (EC50) of the test compound against bloodstream form T. brucei.
Materials:
-
T. brucei brucei (e.g., strain 427)
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
Resazurin sodium salt solution (0.49 mM)
-
384-well microplates
-
Test compound and Diminazene aceturate (positive control) dissolved in DMSO
-
Plate reader (fluorimeter)
Protocol:
-
Culture bloodstream form T. brucei in HMI-9 medium at 37°C with 5% CO2.[9]
-
Prepare serial dilutions of the test compound and Diminazene aceturate in the culture medium.
-
Seed the 384-well plates with T. brucei at a density of 2.5 x 10^3 cells per well.[9]
-
Add the compound dilutions to the wells and incubate for 48 hours.
-
Add resazurin solution to each well and incubate for an additional 24 hours.[8]
-
Measure the fluorescence at an excitation wavelength of 544 nm and an emission wavelength of 590 nm.[8]
-
Calculate the EC50 values by plotting the percentage of growth inhibition against the compound concentration.
B. Orthogonal Assay 1: DNA Thermal Denaturation (Tm)
Objective: To determine if the test compound binds to DNA by measuring the change in its melting temperature.
Materials:
-
Calf thymus DNA (ctDNA) or a specific AT-rich oligonucleotide
-
Tris-HCl buffer
-
Test compound and Diminazene aceturate
-
UV-Vis spectrophotometer with a temperature controller
Protocol:
-
Prepare a solution of DNA in Tris-HCl buffer.
-
Mix the DNA solution with the test compound at various concentrations.
-
Place the samples in the spectrophotometer and slowly increase the temperature (e.g., 1°C/minute).
-
Monitor the absorbance at 260 nm as a function of temperature.[23]
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.
-
Calculate the change in Tm (ΔTm) by subtracting the Tm of the DNA alone from the Tm of the DNA-compound complex. An increase in Tm indicates binding and stabilization of the DNA duplex.[11]
C. Orthogonal Assay 2: Circular Dichroism (CD) Spectroscopy
Objective: To characterize the binding mode of the test compound to DNA.
Materials:
-
Calf thymus DNA (ctDNA) or a specific AT-rich oligonucleotide
-
Appropriate buffer (e.g., phosphate buffer)
-
Test compound and Diminazene aceturate
-
CD spectropolarimeter
Protocol:
-
Prepare solutions of DNA and the test compound in the buffer.
-
Record the CD spectrum of the DNA alone. B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.
-
Titrate the DNA solution with increasing concentrations of the test compound and record the CD spectrum after each addition.
-
Analyze the changes in the CD spectrum. Minor groove binding often results in small changes to the intrinsic DNA CD bands and may induce a new CD signal in the region where the achiral drug absorbs.[13][16]
D. Orthogonal Assay 3: In Situ kDNA Visualization (DAPI Staining)
Objective: To visually assess the effect of the test compound on the kinetoplast DNA of T. brucei.
Materials:
-
T. brucei culture
-
Test compound and Diminazene aceturate
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilizing agent (e.g., 0.1% Triton X-100)
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution (e.g., 300 nM in PBS)[18]
-
Fluorescence microscope
Protocol:
-
Treat the T. brucei culture with the test compound at a concentration around its EC50 for 24 hours. Include an untreated control and a positive control (Diminazene aceturate).
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells with paraformaldehyde, followed by washing with PBS.
-
Permeabilize the cells with Triton X-100 and wash again.
-
Incubate the cells with the DAPI staining solution for 5-10 minutes, protected from light.[22]
-
Wash the cells to remove excess DAPI.
-
Mount the cells on a microscope slide and observe under a fluorescence microscope using a UV filter set.
-
Examine the morphology of the nucleus and the kinetoplast. Disintegration or loss of the kinetoplast in treated cells compared to the untreated control indicates that the compound targets the kDNA.
V. Comparative Data Summary
The following table summarizes the expected outcomes for this compound, assuming it acts as a DNA minor groove binder, in comparison to the known agent Diminazene aceturate.
| Assay | This compound (Expected Outcome) | Diminazene aceturate (Reference) |
| T. brucei Growth Inhibition | EC50 in the low micromolar to nanomolar range. | EC50 in the low micromolar to nanomolar range.[1] |
| DNA Thermal Denaturation (Tm) | Significant increase in DNA Tm (positive ΔTm). | Significant increase in DNA Tm (positive ΔTm). |
| Circular Dichroism (CD) Spectroscopy | Minor changes in the intrinsic DNA CD spectrum; potential for an induced CD signal in the compound's absorption range. | Characteristic spectral changes indicative of minor groove binding. |
| In Situ kDNA Visualization (DAPI Staining) | Evidence of kDNA damage or loss (dyskinetoplasty or akinetoplasty) at effective concentrations. | Known to cause kDNA disintegration.[4] |
By employing this systematic approach of a primary activity screen followed by a suite of orthogonal biophysical and cell-based assays, researchers can confidently validate the antitrypanosomal activity and the specific DNA minor groove binding mechanism of this compound. This rigorous validation is a critical step in the early-stage drug discovery pipeline for new treatments against neglected tropical diseases.
References
- 1. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docta.ucm.es [docta.ucm.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional and structural analysis of AT-specific minor groove binders that disrupt DNA–protein interactions and cause disintegration of the Trypanosoma brucei kinetoplast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Diminazene aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An evaluation of Minor Groove Binders as anti-Trypanosoma brucei brucei therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A Static-Cidal Assay for Trypanosoma brucei to Aid Hit Prioritisation for Progression into Drug Discovery Programmes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. DAPI Counterstaining Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. bosterbio.com [bosterbio.com]
- 21. biotium.com [biotium.com]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
Comparative Guide to Negative Control Compounds for 4-Amino-N-(2,3-dichlorophenyl)benzamide in Epigenetic Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential negative control compounds for use in experiments involving 4-Amino-N-(2,3-dichlorophenyl)benzamide, a compound with structural similarities to known inhibitors of epigenetic modifying enzymes such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). The selection of an appropriate negative control is critical for validating the specificity of experimental results. This document outlines key characteristics of a suggested negative control, presents comparative biological data, and provides detailed experimental protocols.
Introduction to this compound and the Need for a Negative Control
This compound belongs to the benzamide class of compounds. Structurally related molecules have demonstrated inhibitory activity against key epigenetic regulators, including DNMTs and HDACs. To ascertain that the observed biological effects of this compound are due to its specific interaction with its intended target, it is essential to use a negative control compound. An ideal negative control should be structurally analogous to the active compound but devoid of significant biological activity against the target of interest.
Recommended Negative Control Compound: 4-Amino-N-(2,5-dichlorophenyl)benzamide
Based on structure-activity relationship (SAR) studies of similar benzamide-based epigenetic enzyme inhibitors, minor positional changes of substituents on the phenyl ring can significantly impact biological activity. For the purpose of this guide, we propose 4-Amino-N-(2,5-dichlorophenyl)benzamide as a suitable negative control. The rationale for this selection is that the shift of the chlorine atom from the 3rd to the 5th position on the N-phenyl ring is predicted to disrupt the optimal binding conformation within the active site of target enzymes like DNMTs or HDACs, thereby reducing or eliminating its inhibitory activity.
Comparative Biological Data
The following table summarizes the hypothetical comparative inhibitory activities of this compound and the proposed negative control, 4-Amino-N-(2,5-dichlorophenyl)benzamide, against human DNMT1 and HDAC1. It is important to note that while the activity of this compound is based on its structural similarity to known inhibitors, these values are illustrative and require experimental confirmation.
| Compound | Target Enzyme | IC50 (µM) [Hypothetical] |
| This compound | DNMT1 | 5.2 |
| 4-Amino-N-(2,5-dichlorophenyl)benzamide | DNMT1 | > 100 |
| This compound | HDAC1 | 8.7 |
| 4-Amino-N-(2,5-dichlorophenyl)benzamide | HDAC1 | > 100 |
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity of the compounds against DNMT1 and HDAC1 are provided below.
DNMT1 Inhibition Assay Protocol
This protocol is based on a widely used ELISA-based method that detects the methylation of a DNA substrate.
Materials:
-
Recombinant human DNMT1 enzyme
-
DNMT1 assay buffer
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate (e.g., poly(dI-dC)) coated on a 96-well plate
-
Anti-5-methylcytosine primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Test compounds (this compound and 4-Amino-N-(2,5-dichlorophenyl)benzamide) dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DNMT1 assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 50 µL of the diluted compounds or vehicle control (DMSO in assay buffer) to the wells of the DNA-coated 96-well plate.
-
Add 25 µL of a solution containing recombinant DNMT1 enzyme to each well.
-
Initiate the methylation reaction by adding 25 µL of SAM solution to each well.
-
Incubate the plate at 37°C for 2 hours.
-
Wash the plate three times with wash buffer (e.g., PBST).
-
Add 100 µL of the diluted anti-5-methylcytosine primary antibody to each well and incubate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
HDAC1 Inhibition Assay Protocol
This protocol utilizes a fluorogenic substrate that, upon deacetylation by HDAC1, can be cleaved by a developer to produce a fluorescent signal.
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing trypsin)
-
Test compounds (this compound and 4-Amino-N-(2,5-dichlorophenyl)benzamide) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 50 µL of the diluted compounds or vehicle control to the wells of the 96-well black microplate.
-
Add 25 µL of a solution containing recombinant HDAC1 enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC50) of the test compounds.
Caption: General workflow for IC50 determination of test compounds.
Simplified Signaling Pathway of Epigenetic Gene Silencing
This diagram depicts a simplified pathway of gene silencing mediated by DNMTs and HDACs, the potential targets of this compound.
Caption: Simplified pathway of epigenetic gene silencing by DNMTs and HDACs.
Conclusion
The use of a structurally similar but biologically inactive negative control, such as the proposed 4-Amino-N-(2,5-dichlorophenyl)benzamide, is indispensable for the rigorous evaluation of this compound's biological activity. The experimental protocols and conceptual frameworks provided in this guide are intended to assist researchers in designing and interpreting their experiments with a high degree of scientific validity. It is strongly recommended that the biological inactivity of the proposed negative control be experimentally confirmed using the assays described herein before its routine use in experiments.
A Comparative Analysis of Published Data on 4-Amino-N-phenylbenzamide Analogs: A Guide for Researchers
Introduction
The 4-amino-N-phenylbenzamide scaffold is a versatile pharmacophore that has been extensively explored in the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and epigenetics. This guide provides a comparative overview of published data on the synthesis and biological activity of several 4-Amino-N-(substituted-phenyl)benzamide analogs, with a focus on presenting the available data in a structured format to aid researchers in evaluating the reproducibility and potential of these compounds. While a direct, unified study on the reproducibility of a specific set of analogs is not available in the public domain, this guide collates and compares data from independent research publications.
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of various 4-Amino-N-phenylbenzamide analogs from different studies. This allows for a side-by-side comparison of their potency against different biological targets.
Table 1: Anticancer Activity of 4-Amino-N-phenylbenzamide Analogs
| Compound Name/Number | Substitution on N-phenyl ring | Target | Assay | Activity (IC50/EC50) | Reference |
| FNA | 2-amino-4-fluorophenyl | HDAC3 | In vitro enzymatic | 95.48 nM | [1] |
| HepG2 cells | Antiproliferative | 1.30 µM | [1] | ||
| GOE1734 | 2'-aminophenyl | Rat tumors | In vivo growth inhibition | MTD: 4 mg/kg (rats), 1 mg/kg (dogs) | [2] |
Table 2: Antimicrobial and Antiparasitic Activity of 4-Amino-N-phenylbenzamide Analogs
| Compound Name/Number | Substitution on N-phenyl ring | Target Organism | Assay | Activity (IC50) | Reference |
| Compound 15 | 2-chlorophenyl (with additional substitutions on the benzamide) | Human adenovirus (HAdV) | Antiviral | 0.27 µM | [3] |
| Compound 1 | 4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl | Trypanosoma brucei | Antitrypanosomal | - | [4] |
| PR-TPB complex | 2-(diethylamino)ethyl | S. aureus, E. coli | Antibacterial (MIC) | - | [5] |
Table 3: DNA Methyltransferase (DNMT) Inhibitory Activity
| Compound Name/Number | Substitution on N-phenyl ring | Target | Assay | Activity (EC50) | Reference |
| Compound 31 | (complex quinoline-based substitution) | hDNMT3A | In vitro inhibition | 0.9 µM | [6] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols described in the referenced literature.
Synthesis of 4-Amino-N-(4-nitrophenyl)benzamide Precursors[4]
A general synthetic route involves the following steps:
-
Acylation: Reaction of a substituted aniline with a substituted benzoyl chloride in the presence of a base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) in a suitable solvent such as toluene or dioxane.
-
Reduction: The nitro group on the resulting benzamide is reduced to an amine using reagents like tin(II) chloride dihydrate (SnCl2·2H2O) in ethanol or through catalytic hydrogenation (e.g., using Pd/C).
In Vitro HDAC Inhibition Assay[1]
The inhibitory activity against histone deacetylases (HDACs) was determined using a commercially available HDAC fluorometric assay kit. The procedure typically involves:
-
Incubation of the recombinant human HDAC enzyme with the test compound and a fluorogenic substrate.
-
Addition of a developer to stop the reaction and generate a fluorescent signal.
-
Measurement of the fluorescence intensity to determine the extent of enzyme inhibition.
-
Calculation of IC50 values from dose-response curves.
Antiviral Assay for Human Adenovirus (HAdV)[3]
The anti-HAdV activity was evaluated using a cell-based assay. The general steps are:
-
Seeding of A549 cells in 96-well plates.
-
Infection of the cells with HAdV.
-
Treatment of the infected cells with different concentrations of the test compounds.
-
After an incubation period, cell viability is assessed using a suitable method, such as the MTS assay, to determine the concentration of the compound that inhibits the virus-induced cytopathic effect by 50% (IC50).
DNMT Inhibition Assay[6]
The inhibitory activity against DNA methyltransferases (DNMTs) was assessed using an in vitro assay. The protocol involves:
-
Incubation of the recombinant human DNMT enzyme (e.g., DNMT1 or DNMT3A) with a DNA substrate and the methyl donor S-adenosyl-L-methionine (SAM).
-
Addition of the test compounds at various concentrations.
-
Quantification of DNA methylation, often using an ELISA-based method that detects the incorporated methyl groups.
-
Determination of EC50 values from the resulting dose-response curves.
Visualizing Methodologies and Pathways
Diagrams created using Graphviz can help in visualizing experimental workflows and biological pathways.
Caption: General workflow for the synthesis and biological evaluation of 4-Amino-N-phenylbenzamide analogs.
Caption: Proposed mechanism of action for HAdV inhibitors targeting DNA replication.[3]
Caption: Proposed mechanism of antitumor activity of FNA via G2/M phase arrest and apoptosis induction.[1]
The 4-amino-N-phenylbenzamide scaffold continues to be a promising starting point for the development of new therapeutic agents. The data presented in this guide, collated from various research articles, highlight the diverse biological activities of its analogs. While this guide provides a structured comparison, it is important for researchers to consult the original publications for a complete understanding of the experimental details. The provided protocols and workflow diagrams aim to facilitate the design of future studies and enhance the potential for reproducibility in this area of research.
References
- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Predicted In Vitro and In Vivo Activity of 4-Amino-N-(2,3-dichlorophenyl)benzamide
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-(2,3-dichlorophenyl)benzamide belongs to the benzamide class of compounds, a versatile scaffold known for a wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. The presence of a 4-amino group and a dichlorinated phenyl ring suggests potential for biological activity, possibly through mechanisms such as histone deacetylase (HDAC) inhibition or modulation of other signaling pathways implicated in cell growth and proliferation. This guide compares the reported activities of two structurally related compounds to infer the potential efficacy of this compound.
Comparative Compounds:
-
Analog A: 4-amino-N-(2'-aminophenyl)benzamide (GOE1734): Shares the 4-aminobenzamide core and has demonstrated in vivo antitumor activity.[1]
-
Analog B: N-(2,4-dichlorophenyl)benzamide: Possesses the dichlorophenyl moiety, providing insight into the potential influence of this substitution.
Predicted Mechanism of Action: HDAC Inhibition
Many benzamide derivatives exert their anticancer effects through the inhibition of histone deacetylases (HDACs).[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[3][4] Inhibition of HDACs results in hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]
The predicted signaling pathway for an HDAC inhibitor is illustrated below.
In Vitro Activity Comparison
The in vitro cytotoxicity of novel compounds is often assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. While no direct data exists for this compound, the table below presents data for a related 4-aminobenzamide derivative with demonstrated anticancer properties.
Table 1: In Vitro Cytotoxicity Data for a Related 4-Aminobenzamide Analog
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | HepG2 (Liver Cancer) | Antiproliferative Assay | IC50 | 1.30 µM | [2] |
| SAHA (Vorinostat) - FDA approved HDAC inhibitor | HepG2 (Liver Cancer) | Antiproliferative Assay | IC50 | 17.25 µM | [2] |
This data indicates that 4-aminobenzamide derivatives can exhibit potent cytotoxic activity against cancer cell lines, in this case, even more so than a clinically approved HDAC inhibitor.
In Vivo Activity Comparison
In vivo studies are critical for evaluating the therapeutic efficacy and toxicity of a compound in a living organism. The data for Analog A, GOE1734, provides a basis for predicting the potential in vivo antitumor activity of this compound.
Table 2: In Vivo Antitumor Efficacy of Analog A (GOE1734)
| Compound | Tumor Model | Animal Model | Dosing | Outcome | Reference |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Intratibially implanted osteosarcoma | Rat | Not Specified | High growth-inhibiting efficacy | [1] |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Methylnitrosourea-induced primary mammary carcinoma | Rat | Not Specified | High growth-inhibiting efficacy | [1] |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Acetoxymethyl-methylnitrosamine-induced colorectal adenocarcinoma | Rat | Not Specified | High growth-inhibiting efficacy | [1] |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Transplanted Yoshida sarcoma | Rat | Moderately toxic or not toxic doses | Ineffective | [1] |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Walker 256 carcinosarcoma | Rat | Moderately toxic or not toxic doses | Ineffective | [1] |
The differential activity of GOE1734 in slowly versus rapidly proliferating tumors suggests that the efficacy of such compounds can be tumor-type specific.[1]
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general workflow for assessing the antitumor activity of a compound in a xenograft mouse model.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the context of oncology. The presence of the 4-amino group, as seen in the active analog GOE1734, and the dichlorophenyl moiety, a common feature in bioactive molecules, suggests that this compound warrants synthesis and evaluation.
Future research should focus on:
-
Chemical Synthesis: The synthesis of this compound to enable biological testing.
-
In Vitro Screening: Evaluation of its cytotoxic activity against a panel of cancer cell lines using assays such as the MTT assay.
-
Mechanism of Action Studies: Investigating its potential to inhibit HDACs or other relevant cancer targets.
-
In Vivo Efficacy and Toxicity: If promising in vitro activity is observed, proceeding to animal models to assess its antitumor efficacy and safety profile.
This predictive comparison serves as a foundation for initiating such studies and highlights the potential of this compound as a novel compound for drug discovery and development.
References
- 1. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
Head-to-Head Comparison: A Novel Benzamide Derivative Versus Standard-of-Care for Respiratory Syncytial Virus (RSV) Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of a promising class of investigational compounds, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, against the established standard-of-care treatments for Respiratory Syncytial Virus (RSV) infection: Palivizumab and Ribavirin. This objective analysis is intended to inform preclinical research and drug development efforts in the ongoing search for more effective RSV therapeutics.
Overview of Compared Agents
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues: This is a novel class of small molecule inhibitors that have demonstrated potent in vitro activity against RSV.[1] For the purpose of this guide, we will focus on the data available for these promising analogues as a representative of advanced preclinical candidates.
Palivizumab: A humanized monoclonal antibody directed against the F protein of RSV.[2][3] It is used prophylactically to prevent severe RSV disease in high-risk infants.[2]
Ribavirin: A synthetic nucleoside analogue with broad-spectrum antiviral activity.[4] Its use in RSV is generally limited to severe cases due to concerns about its efficacy and potential for toxicity.[4][5]
In Vitro Efficacy
The following table summarizes the available in vitro efficacy data for the benzamide analogues and Ribavirin against RSV. Direct comparative studies are limited; therefore, data is compiled from separate reports.
| Compound/Analogue | Assay Type | Cell Line | RSV Strain | EC50 / IC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| Benzamide Analogue 11 | Viral Titer Reduction | HEp-2 | RSV A2 | ~1.8 log reduction at 10 µM | 69.7 µM | >6.97 | [1] |
| Benzamide Analogue 12 | Viral Titer Reduction | HEp-2 | RSV A2 | ~1.8 log reduction at 10 µM | 82.7 µM | >8.27 | [1] |
| Benzamide Analogue 15 | Viral Titer Reduction | HEp-2 | RSV A2 | ~1.8 log reduction at 10 µM | 86.5 µM | >8.65 | [1] |
| Benzamide Analogue 22 | Viral Titer Reduction | HEp-2 | RSV A2 | ~1.9 log reduction at 10 µM | 76.3 µM | >7.63 | [1] |
| Ribavirin | Plaque Reduction Assay | HEp-2 | RSV | ~3-10 µg/mL (~12-41 µM) | Not Reported | Not Reported | [6][7] |
Note on Palivizumab: As a monoclonal antibody, its efficacy is typically measured in terms of neutralization titers (IC50) rather than EC50 from cell-based replication assays. In vitro neutralization studies have shown Palivizumab to have potent activity against both A and B subtypes of RSV.
Mechanism of Action
The distinct mechanisms of action of these three agents are a critical point of comparison.
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues: These compounds have a dual mechanism of action. They not only inhibit viral replication but also suppress the host's inflammatory response to the infection.[1][8] Specifically, they have been shown to decrease RSV-induced phosphorylation of IRF3 and p65, key transcription factors involved in the antiviral and inflammatory signaling pathways.[1]
Palivizumab: This monoclonal antibody targets the fusion (F) glycoprotein on the surface of RSV.[3] By binding to a highly conserved epitope on the F protein, Palivizumab prevents the conformational changes necessary for the virus to fuse with the host cell membrane, thereby blocking viral entry.[3]
Ribavirin: Ribavirin is a guanosine analogue that interferes with viral replication through multiple proposed mechanisms.[4] It can inhibit the viral RNA-dependent RNA polymerase, interfere with the capping of viral mRNA, and induce mutations in the viral genome, leading to "error catastrophe."[2][4]
Signaling and Experimental Workflow Diagrams
RSV Replication Cycle and Drug Targets
Caption: RSV replication cycle and points of intervention for the compared drugs.
Experimental Workflow for In Vitro Antiviral Assay
Caption: Generalized workflow for assessing in vitro anti-RSV activity.
Experimental Protocols
In Vitro RSV Replication Inhibition Assay (Plaque Reduction Assay)
This protocol is a generalized representation based on standard virological methods.
-
Cell Culture: Human epidermoid carcinoma (HEp-2) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics at 37°C in a 5% CO2 incubator.
-
Virus Propagation: RSV (e.g., A2 strain) is propagated in HEp-2 cells. Viral titers are determined by a plaque assay.
-
Plaque Reduction Assay:
-
HEp-2 cells are seeded in 6-well or 12-well plates and grown to confluence.
-
The cells are washed with phosphate-buffered saline (PBS) and infected with a dilution of RSV calculated to produce 50-100 plaque-forming units (PFU) per well.
-
After a 1-hour adsorption period at 37°C, the virus inoculum is removed.
-
The cells are then overlaid with medium containing 0.5% methylcellulose and varying concentrations of the test compound (e.g., benzamide analogues or Ribavirin).
-
The plates are incubated for 4-5 days at 37°C in a 5% CO2 incubator until visible plaques develop.
-
The cells are fixed with 10% formalin and stained with 0.5% crystal violet.
-
Plaques are counted, and the 50% effective concentration (EC50) is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: HEp-2 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated control.
Conclusion
The investigational substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues represent a promising new class of anti-RSV agents with a dual mechanism of action that targets both viral replication and host inflammatory responses.[1] In vitro data suggests potent antiviral activity with favorable selectivity indices.[1]
In comparison, the standard-of-care agents have well-defined roles. Palivizumab is an effective prophylactic agent that prevents viral entry, particularly in high-risk pediatric populations.[2][3] Ribavirin, while having in vitro activity, has a more limited clinical application due to concerns about its efficacy-to-toxicity ratio.[4][5]
Further preclinical and clinical development of the benzamide analogues is warranted to fully elucidate their therapeutic potential relative to the existing standards of care for RSV infection. Direct head-to-head in vivo comparative studies will be crucial in determining their future role in the management of this significant respiratory pathogen.
References
- 1. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Safety, Efficacy and Tolerability of Palivizumab in the Prevention of Severe Respiratory Syncytial Virus (RSV) Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsjournals.org [atsjournals.org]
- 6. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of ribavirin on respiratory syncytial virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
Independent Verification of 4-Amino-N-(2,3-dichlorophenyl)benzamide's Biological Activity: A Comparative Guide
Disclaimer: As of November 2025, publicly available experimental data on the specific biological activity of 4-Amino-N-(2,3-dichlorophenyl)benzamide is limited. This guide serves as a template to illustrate the process of independent verification and comparison by using a structurally related and well-characterized benzamide derivative, 4-[bis-(2-Chloroethyl)-Amino]-Benzamide (FNA7) , as a case study. The methodologies and comparisons presented herein are based on published data for FNA7 and its analogues and provide a framework for the potential evaluation of this compound.
This guide is intended for researchers, scientists, and drug development professionals to objectively assess the performance of novel compounds against established alternatives.
Overview of Benzamide Derivatives as Bioactive Molecules
Benzamides are a class of chemical compounds containing a benzoyl group connected to an amine. This scaffold is prevalent in a wide range of pharmaceuticals and biologically active compounds, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The biological activity of benzamide derivatives is often modulated by the nature and position of substituents on both the benzoyl and the N-phenyl rings.
Case Study: 4-[bis-(2-Chloroethyl)-Amino]-Benzamide (FNA7) - A Histone Deacetylase (HDAC) Inhibitor
For the purpose of this guide, we will focus on the anticancer activity of FNA7, a potent inhibitor of Histone Deacetylase 3 (HDAC3). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.
Comparison of In Vitro Efficacy
The primary measure of a compound's potency as an enzyme inhibitor is its half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro inhibitory activity of FNA7 against various HDAC isoforms and compares it with established HDAC inhibitors.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Reference Compound |
| FNA7 (Case Study) | 842.80 | 949.15 | 95.48 | >5000 | SAHA |
| SAHA (Vorinostat) | 17.25 µM (HepG2 cell line) | - | - | - | - |
Data presented for FNA7 is from enzymatic assays, while SAHA data is from a cellular assay, highlighting the importance of comparing data from similar experimental setups.
Comparison of Anti-proliferative Activity
The in vitro anti-proliferative activity of a compound against cancer cell lines is a key indicator of its potential as a therapeutic agent.
| Compound | Cell Line | IC50 (µM) | Reference Compound |
| FNA7 (Case Study) | HepG2 | 1.30 | SAHA |
| SAHA (Vorinostat) | HepG2 | 17.25 | - |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for independent verification. Below are the methodologies for the key experiments cited in this guide.
In Vitro HDAC Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the activity of a specific HDAC isoform.
Workflow:
Figure 1: Workflow for the in vitro HDAC inhibition assay.
Protocol:
-
Recombinant human HDAC enzymes are incubated with varying concentrations of the test compound in an assay buffer.
-
A fluorogenic HDAC substrate is added to initiate the enzymatic reaction.
-
The mixture is incubated at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal, which is proportional to the enzyme activity.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Figure 2: Workflow for the cell viability (MTT) assay.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to attach.
-
Cells are treated with various concentrations of the test compound and incubated for 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution.
-
The absorbance of the solution is measured with a spectrophotometer.
-
The IC50 value is determined by plotting cell viability against the compound concentration.
Mechanism of Action: Signaling Pathway
FNA7 and other HDAC inhibitors exert their anticancer effects by altering the acetylation state of histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.
Figure 3: Simplified signaling pathway of HDAC inhibitors.
This diagram illustrates that by inhibiting HDACs, compounds like FNA7 lead to an accumulation of acetylated histones. This results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes such as p21, which leads to cell cycle arrest, and pro-apoptotic genes like Bax, while downregulating anti-apoptotic genes like Bcl-2, ultimately leading to programmed cell death (apoptosis).
Conclusion and Future Directions for this compound
While direct biological activity data for this compound is not currently available, this guide provides a comprehensive framework for its potential evaluation. Based on the activities of structurally related benzamides, it is plausible that this compound may exhibit anticancer, antimicrobial, or other biological activities.
To independently verify the biological activity of this compound, the following steps are recommended:
-
In Vitro Screening: The compound should be screened against a panel of relevant biological targets, such as various cancer cell lines, bacterial strains, or fungal strains, to identify any potential activity.
-
Dose-Response Studies: If activity is observed, dose-response studies should be conducted to determine the potency (e.g., IC50 or MIC values).
-
Mechanism of Action Studies: Further experiments should be designed to elucidate the mechanism by which the compound exerts its biological effect. For example, if anticancer activity is observed, assays for apoptosis, cell cycle arrest, and target engagement (e.g., kinase inhibition, receptor binding) would be appropriate.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy and safety profiles.
The experimental protocols and comparative data presented in this guide for the analogue FNA7 can serve as a valuable resource for designing and interpreting these future studies.
Safety Operating Guide
Proper Disposal of 4-Amino-N-(2,3-dichlorophenyl)benzamide: A Guide for Laboratory Professionals
For immediate reference, proper disposal of 4-Amino-N-(2,3-dichlorophenyl)benzamide requires its classification as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this chlorinated aromatic compound.
Key Disposal Principles and Procedures
The disposal of this compound must be managed in accordance with local, regional, and national hazardous waste regulations.[4] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Collect waste streams in separate, dedicated containers to avoid unwanted chemical reactions. Do not mix this waste with other chemical waste unless compatibility has been verified.
-
-
Container Management:
-
Use containers that are in good condition, compatible with the chemical, and have a secure closure.
-
Keep containers tightly sealed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and controlled area.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the chemical and its waste, including safety goggles, chemical-resistant gloves, and a lab coat.
-
-
Waste Collection and Removal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.
-
Provide the EHS or contractor with a complete and accurate description of the waste, including its composition.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wear appropriate PPE before attempting to clean up the spill.
-
Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area thoroughly.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general regulatory thresholds for hazardous waste generation apply. The following table summarizes key quantitative considerations based on typical laboratory and regulatory standards.
| Parameter | Guideline | Source/Regulation |
| Small Quantity Generator | Varies by jurisdiction. Typically, generates between 100 kg and 1,000 kg of non-acutely hazardous waste per month. | EPA/Local EHS |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste can be accumulated in a laboratory at or near the point of generation.[4] | EPA |
| Waste Container Labeling | Must include "Hazardous Waste," the full chemical name, and a clear statement of the hazards. | OSHA/EPA |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols for Decontamination
In the absence of specific degradation protocols for this compound, a general surface decontamination procedure for chlorinated aromatic compounds should be followed.
Objective: To safely decontaminate laboratory surfaces and equipment after handling this compound.
Materials:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
Lab coat
-
Absorbent pads
-
Decontaminating solution (e.g., a solution of a surfactant in water, followed by a solvent rinse such as ethanol or acetone, if materials are compatible)
-
Sealed waste container labeled for hazardous waste
Procedure:
-
Preparation: Ensure the area is well-ventilated. Wear appropriate PPE.
-
Initial Cleaning: Use an absorbent pad to wipe surfaces and remove any visible residue of the compound. Dispose of the pad in the hazardous waste container.
-
Decontamination: a. Wash the contaminated surfaces with the decontaminating solution. b. Rinse the surfaces with a compatible solvent (e.g., ethanol or acetone) to remove any remaining organic residues. c. Allow the surfaces to air dry completely.
-
Waste Disposal: All used absorbent pads, wipes, and contaminated PPE should be placed in the designated hazardous waste container.
-
Final Check: Visually inspect the decontaminated area to ensure no residue remains.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
